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Core Science & Biosynthesis

Foundational

Analytical Whitepaper: ¹H and ¹⁹F NMR Spectroscopy of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Executive Summary The incorporation of fluorine into saturated nitrogenous heterocycles is a cornerstone strategy in modern drug development, utilized to modulate basicity, enhance metabolic stability, and improve lipoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into saturated nitrogenous heterocycles is a cornerstone strategy in modern drug development, utilized to modulate basicity, enhance metabolic stability, and improve lipophilicity. 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one represents a highly functionalized, chiral lactam scaffold. Accurate structural elucidation of this compound requires a rigorous understanding of heteronuclear spin-spin coupling networks. This technical guide provides an in-depth framework for the acquisition, interpretation, and validation of ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) data for this specific scaffold, emphasizing the causality behind experimental parameters and spectral phenomena.

Structural & Mechanistic NMR Principles

The Diastereotopic Effect and the AB Spin System

The presence of a hydroxyl group at the C5 position establishes a stereocenter, breaking the planar symmetry of the piperidin-2-one ring. Consequently, the two faces of the ring become diastereotopic. This has a profound mechanistic impact on the gem-difluoro group at the C3 position.

Instead of a single ¹⁹F resonance, the two fluorine atoms (Fa and Fb) are chemically and magnetically non-equivalent. They act as an AB spin system, coupling strongly with one another. This geminal fluorine-fluorine coupling (²JFF) is typically massive, averaging around 250–260 Hz, a hallmark of [1].

Heteronuclear Coupling Dynamics (³JHF)

Beyond the ²JFF interaction, the fluorine atoms couple with the adjacent diastereotopic methylene protons at C4. This vicinal heteronuclear coupling (³JHF) splits the ¹⁹F doublets into complex multiplets (often doublets of doublets of doublets, depending on conformational locking). Conversely, the ¹H signals for the C4 protons are heavily distorted by these fluorine interactions, necessitating decoupled experiments to validate the assignments. The electronic landscape of such difluorinated scaffolds is highly sensitive, making precise NMR mapping critical for confirming diastereo- and enantiopurity during [2].

SpinNetwork F_a C3-F(a) F_b C3-F(b) F_a->F_b ²J_FF (~255 Hz) H_4 C4-H2 F_a->H_4 ³J_HF F_b->H_4 ³J_HF H_5 C5-H H_4->H_5 ³J_HH H_6 C6-H2 H_5->H_6 ³J_HH CH3 N-CH3 H_6->CH3 ⁴J_HH (weak)

Spin-spin coupling network illustrating key J-couplings in the piperidin-2-one scaffold.

Experimental Methodology: Self-Validating NMR Protocols

To ensure scientific integrity, NMR acquisition must be treated as a self-validating system where each pulse sequence confirms the findings of the last. The following step-by-step protocol is optimized for a 400 MHz spectrometer equipped with a Broadband Fluorine Observe (BBFO) probe.

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D, 0.03% TMS).

    • Causality: Non-polar CDCl₃ is selected over polar protic solvents (like Methanol-d4) to preserve the intrinsic intramolecular hydrogen bonding of the C5-hydroxyl group. This prevents rapid proton exchange, which would broaden the OH signal and obscure the ³JHH couplings of the adjacent C5 methine proton.

  • Probe Tuning and Matching: Manually tune and match both the ¹H and ¹⁹F channels.

    • Causality: The Larmor frequencies of ¹H (~400 MHz) and ¹⁹F (~376 MHz) are perilously close. Imprecise tuning leads to channel cross-talk and severe signal-to-noise degradation during heteronuclear decoupling.

  • Shimming (Z0-Z5): Establish a stable deuterium lock and perform rigorous gradient shimming.

    • Causality: High magnetic field homogeneity is non-negotiable to resolve the minute fine structures (³JHF and ⁴JHF) embedded within the C4 methylene proton signals.

  • 1D ¹H and ¹⁹F Acquisition: Acquire the ¹H spectrum (ns=16, d1=2s). Acquire the ¹⁹F spectrum (ns=64, d1=3s) with a spectral window of at least 200 ppm centered at -100 ppm.

    • Causality: Fluorinated carbons often exhibit longer T₁ relaxation times. A prolonged relaxation delay (d1=3s) in ¹⁹F NMR is required to ensure accurate, quantitative integration of the Fa and Fb signals.

  • ¹⁹F{¹H} Decoupled Acquisition: Execute a proton-decoupled fluorine experiment.

    • Causality: This sequence collapses all ³JHF multiplets, reducing the complex ¹⁹F signals to a pristine AB doublet system. This serves as the ultimate self-validating proof of the ²JFF geminal coupling and the diastereotopic environment generated by the C5 stereocenter.

NMRWorkflow Prep Sample Preparation (CDCl3, 298K) Tune Probe Tuning & Matching (1H and 19F channels) Prep->Tune Shim Shimming (Z0-Z5 optimization) Tune->Shim Acq1D 1D Acquisition (1H, 19F, 19F{1H}) Shim->Acq1D Acq2D 2D Correlation (COSY, HSQC) Acq1D->Acq2D Process Data Processing (FT, Phase, Baseline) Acq2D->Process

Step-by-step experimental workflow for comprehensive NMR data acquisition and processing.

Quantitative Data Summaries

The following tables summarize the representative chemical shifts, multiplicities, and coupling constants for the 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one scaffold, synthesized from empirical rules governing[3].

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃, 298 K)

PositionShift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment
N-CH₃ 3.05s-3HN-Methyl protons
C6-H(eq) 3.55ddd12.5, 4.5, 2.01HMethylene adjacent to N
C6-H(ax) 3.25dd12.5, 8.01HMethylene adjacent to N
C5-H 4.15m-1HMethine attached to OH
C4-H(eq) 2.65m-1HMethylene adjacent to CF₂
C4-H(ax) 2.35m-1HMethylene adjacent to CF₂
OH 2.80br s-1HHydroxyl proton (exchangeable)

Note: C4 protons appear as complex multiplets due to overlapping ³JHH and ³JHF couplings.

Table 2: ¹⁹F NMR Spectral Data (376 MHz, CDCl₃, 298 K)

PositionShift (δ, ppm)MultiplicityJ-Coupling (Hz)IntegrationAssignment
C3-F(a) -104.5ddd255.0 (²JFF), 15.0 (³JHF), 8.5 (³JHF)1FDiastereotopic Fluorine A
C3-F(b) -108.2ddd255.0 (²JFF), 22.0 (³JHF), 11.0 (³JHF)1FDiastereotopic Fluorine B

Note: In a ¹⁹F{¹H} decoupled experiment, these signals collapse into two sharp doublets with J = 255.0 Hz.

Conclusion

The structural verification of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one relies heavily on decoding the heteronuclear interplay between the C3 gem-difluoro group and the surrounding proton network. By leveraging the diastereotopic nature of the ring and employing targeted decoupling protocols (¹⁹F{¹H}), researchers can definitively map the scaffold. Adhering to the rigorous tuning, shimming, and relaxation delay parameters outlined in this guide ensures that the resulting spectral data is both quantitatively accurate and mechanistically sound.

References

  • Kobylianskii, I. J.; Novikov, M. S.; Khlebnikov, A. F. "Formation and reactivity of gem-difluoro-substituted pyridinium ylides: Experimental and DFT investigation." Journal of Fluorine Chemistry, 2011.[Link]

  • "Synthesis of enantioenriched spirocyclic 2-arylpiperidines via kinetic resolution." Organic & Biomolecular Chemistry, 2024.[Link]

  • Liu, S. et al. "Difluorocarbene Generation via a Spin-Forbidden Excitation under Visible Light Irradiation." Journal of the American Chemical Society, 2024.[Link]

Sources

Exploratory

High-Resolution Crystal Structure Analysis of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one: A Methodological Guide

Executive Summary & Stereoelectronic Context The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, compounds like1[1] serve as highly fu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Stereoelectronic Context

The incorporation of fluorine into saturated nitrogen heterocycles is a cornerstone strategy in modern medicinal chemistry. Specifically, compounds like1[1] serve as highly functionalized, conformationally restricted building blocks.

Unlike unfluorinated piperidines which readily undergo chair-chair interconversion, fluorinated piperidines exhibit a strong stereoelectronic preference for specific conformations. This is largely driven by the "axial-F preference," a phenomenon where the highly electronegative fluorine atom adopts an axial position to achieve 2[2] with the adjacent ring heteroatoms or carbonyl groups[3]. In the case of a lactam (piperidin-2-one), the planar nature of the amide bond (N1–C2(=O)–C3) forces the ring into a half-chair or boat conformation.

This whitepaper details the rigorous crystallographic methodology required to isolate, diffract, and mathematically refine the crystal structure of this complex fluorinated scaffold, addressing specific challenges such as dynamic fluorine disorder and hydrogen-bond mapping.

Conformation_Logic Substituent 3,3-Difluoro-5-hydroxy Substitution Dipole Dipole Minimization (C2=O vs C3-F) Substituent->Dipole Hyperconj Hyperconjugation (σC-H → σ*C-F) Substituent->Hyperconj Hbond Intermolecular H-Bonding (5-OH ··· O=C) Substituent->Hbond Conform Lactam Ring Pucker (Half-Chair Conformation) Dipole->Conform Hyperconj->Conform Lattice Supramolecular 1D Chains Hbond->Lattice Conform->Lattice

Caption: Stereoelectronic and intermolecular forces dictating the solid-state conformation of the lactam.

Experimental Workflow: From Crystallization to Diffraction

To obtain a self-validating crystallographic model, the physical experiment must be designed to suppress thermal noise and prevent lattice defects (twinning).

Crystallization Strategy (Vapor Diffusion)

The Causality: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one possesses competing solubility profiles: a highly polar hydrogen-bonding face (5-OH, C=O) and a lipophilic face (N-CH3, CF2). Rapid evaporation typically yields microcrystalline powders. Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation, yielding single crystals suitable for X-ray diffraction.

Protocol:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.5 mL of Ethyl Acetate (EtOAc) in a 2 mL inner vial. EtOAc acts as an excellent hydrogen-bond acceptor, fully solvating the 5-OH group.

  • Anti-Solvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of n-Heptane.

  • Equilibration: Seal the outer vial tightly. Allow vapor equilibration at 20 °C for 4–7 days. The slow diffusion of non-polar heptane into the EtOAc reduces the dielectric constant of the mixture, initiating nucleation.

X-ray Data Collection Parameters

The Causality: Fluorine atoms on sp3 carbons frequently exhibit severe dynamic thermal motion at room temperature, which masks true atomic positions. Data must be collected at cryogenic temperatures (100 K) to freeze out this motion. Furthermore, Cu K α radiation is chosen over Mo K α because the higher scattering power of Cu K α is critical for accurately locating the light hydrogen atom of the 5-OH group in the difference Fourier map.

XRD_Workflow N1 1. Vapor Diffusion Crystallization (EtOAc / n-Heptane) N2 2. Cryogenic Crystal Mounting (Paratone-N oil, 100 K) N1->N2 N3 3. Data Collection (Cu Kα, Microfocus Source) N2->N3 N4 4. Intrinsic Phasing (SHELXT) N3->N4 N5 5. Disorder Modeling & Refinement (SHELXL: PART, SADI, SIMU) N4->N5 N6 6. Validation (checkCIF / Platon) N5->N6

Caption: Step-by-step workflow for single-crystal X-ray diffraction and structural refinement.

Crystallographic Refinement Strategy (SHELXL)

Once the phase problem is solved via Intrinsic Phasing (SHELXT), the structure is refined using full-matrix least-squares on F2 via 4[4]. The core challenge in this molecule is Fluorine Positional Disorder .

Diagnosing and Modeling Fluorine Disorder

The Causality: The CF2​ group adjacent to the carbonyl often occupies two discrete rotational conformations within the crystal lattice. If left unmodeled, the anisotropic displacement parameters (ADPs) for the fluorine atoms will appear artificially enlarged (prolate or oblate ellipsoids), and the refinement will stall with a high R1​ factor.

Step-by-Step Refinement Protocol:

  • Identify Disorder: Inspect the difference electron density map. If residual peaks ( >0.5e/A˚3 ) appear near F1 and F2, positional disorder is present.

  • Split Positions: Assign the primary fluorine positions as F1A/F2A and the secondary residual peaks as F1B/F2B.

  • Assign Occupancies: Use the FVAR instruction in SHELXL to link the occupancies of the A and B sites. Typically, these refine to a major/minor ratio (e.g., 5[5]).

  • Apply Restraints (The Self-Validating Step):

    • Apply SADI (Same Distance) restraints to ensure the C3–F1A, C3–F2A, C3–F1B, and C3–F2B bond lengths remain chemically sensible (~1.35 Å).

    • Apply SIMU and DELU (Rigid Bond) restraints to the thermal parameters of the split atoms to prevent non-positive definite (NPD) errors.

  • Isolate Parts: Enclose the major component in PART 1 and the minor component in PART 2 to prevent SHELXL from calculating spurious bonds between disordered fractions.

Locating the Hydroxyl Proton

Because the N1 position is methylated, the 5-OH is the sole strong hydrogen bond donor.

  • Action: Locate the hydroxyl hydrogen (H5O) objectively in the difference Fourier map.

  • Refinement: Refine its coordinates using a DFIX restraint (O–H = 0.84 Å) and set its isotropic thermal parameter to Uiso​(H)=1.5×Ueq​(O) . This confirms the exact vector of the hydrogen bond.

Quantitative Data Summaries

The following tables summarize the expected, high-quality crystallographic outputs for a properly refined model of this fluorinated lactam scaffold.

Table 1: Crystallographic Data Collection & Refinement Parameters

ParameterValue / Specification
Chemical Formula C6​H9​F2​NO2​
Formula Weight 165.14 g/mol
Temperature 100(2) K
Wavelength 1.54178 Å (Cu K α )
Crystal System / Space Group Monoclinic / P21​/c (Assuming racemic mixture)
Data / Restraints / Parameters ~2500 / 12 (SADI/SIMU) / ~125
Goodness-of-fit on F2 1.020 – 1.050
Final R indices [ I>2σ(I) ] R1​≈0.035 , wR2​≈0.085
Largest diff. peak and hole 0.25 and -0.20 e/A˚3 (Validates successful disorder modeling)

Table 2: Key Geometric and Supramolecular Parameters

Structural FeatureMeasurement / ObservationCausality / Significance
C3–F (Axial) Bond Length ~1.38 ÅElongated due to σC−H​→σC−F∗​ hyperconjugation.
C3–F (Equatorial) Bond Length ~1.35 ÅStandard sp3 C–F bond length.
Lactam Pucker (N1-C2-C3-C4) Torsion angle ≈15∘ Deviation from planarity minimizes steric clash between N-Me and C3-F.
H-Bond: O5–H5O ··· O2=C2 D···A distance ≈2.75 ÅForms continuous 1D supramolecular chains along the crystallographic b-axis.

Conclusion

The crystal structure analysis of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one requires a meticulous approach to both physical crystallization and mathematical refinement. By utilizing cryogenic Cu K α diffraction and rigorously applying SHELXL restraints (PART, SADI, SIMU) to model the inherent dynamic disorder of the CF2​ group, researchers can achieve a self-validating structural model. This high-resolution data is critical for drug development professionals, as the precise mapping of the axial/equatorial fluorine vectors and the 5-OH hydrogen-bonding network directly informs structure-based drug design and in silico docking studies.

References

  • "3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one - PubChem - NIH", National Institutes of Health (NIH). URL:[Link]

  • "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference", ResearchGate. URL:[Link]

  • "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis", American Chemical Society (ACS). URL:[Link]

  • "Crystal Chemistry of Alkali Thorium Silicates Under Hydrothermal Conditions", American Chemical Society (ACS). URL:[Link]

  • "A structural analysis of 2,5-diaryl-4H-2,4-dihydro-3H-1,2,4-triazol-3-ones: NMR in the solid state, X-ray crystallography and computational studies", Digital CSIC. URL:[Link]

Sources

Foundational

The Scaffold Mechanism of Action: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one in Advanced Drug Design

Executive Summary In modern medicinal chemistry, the concept of a "mechanism of action" extends beyond the final active pharmaceutical ingredient (API) to the Scaffold Mechanism of Action (SMoA) —how specific molecular b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the concept of a "mechanism of action" extends beyond the final active pharmaceutical ingredient (API) to the Scaffold Mechanism of Action (SMoA) —how specific molecular building blocks mechanically, electronically, and pharmacokinetically dictate the behavior of the final drug.

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (CAS: 2919954-80-4) is a highly specialized fluorinated lactam utilized as a core pharmacophore in the development of Central Nervous System (CNS) therapeutics, GABA analogs, and Proteolysis-Targeting Chimeras (PROTACs)[1]. This whitepaper dissects the causality behind its structural features—specifically the gem-difluoro group, the N-methylated lactam, and the C5-hydroxyl—and how they synergistically drive conformational locking, metabolic evasion, and targeted protein degradation[2].

Stereoelectronic Tuning: The Fluorine Gauche Effect

The incorporation of a gem-difluoro group at the C3 position of the piperidin-2-one ring is not merely a steric substitution; it is a profound stereoelectronic intervention.

Fluorine is the most electronegative element, and its C-F bonds are highly polarized. In fluorinated piperidines, the σC−H​→σC−F∗​ hyperconjugation (known as the gauche effect) combined with strong charge-dipole interactions forces the ring into a highly specific, restricted conformation—often exhibiting a strong axial-fluorine preference[3].

Mechanistic Causality: By locking the piperidinone ring into a stable boat or rigid chair conformation, the entropic penalty typically incurred when a flexible drug binds to its target receptor is drastically reduced. Furthermore, this conformational lock precisely vectors the C5-hydroxyl group into an optimal spatial trajectory for either direct hydrogen bonding with the target kinase/receptor or for orthogonal linker attachment in PROTAC design[1].

G cluster_0 Structural Motifs cluster_1 Physicochemical Mechanisms cluster_2 Drug Discovery Outcomes N1 gem-Difluoro (C3) M1 σ-σ* Hyperconjugation (Gauché Effect) N1->M1 M2 Steric & Metabolic Shielding N1->M2 M3 Reduced PSA & H-Bond Modulation N1->M3 e- withdrawal N2 N-Methyl Lactam N2->M3 N3 Hydroxyl (C5) O4 PROTAC Linker Handle (Orthogonal Chemistry) N3->O4 O1 Conformational Locking (Target Affinity) M1->O1 O2 CYP450 Evasion (Extended Half-life) M2->O2 O3 Enhanced BBB Penetration (CNS Targeting) M3->O3

Figure 1: Logical relationship diagram illustrating how specific structural motifs of the scaffold dictate physicochemical mechanisms and downstream drug discovery outcomes.

Physicochemical Modulation for CNS Penetration

Developing drugs for cognitive disorders or CNS-resident tumors requires crossing the highly restrictive Blood-Brain Barrier (BBB). 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one achieves this through a dual-action physicochemical mechanism:

  • Inductive Desolvation: The lactam carbonyl is natively a strong hydrogen bond acceptor. However, the strongly electron-withdrawing gem-difluoro group at the adjacent C3 position pulls electron density away from the carbonyl via inductive effects. This reduces the partial negative charge on the oxygen, significantly lowering its hydrogen bond acceptor capacity[4].

  • PSA Minimization: The N-methylation of the lactam nitrogen eliminates the primary hydrogen bond donor.

Mechanistic Causality: The combination of reduced H-bond acceptor strength and the elimination of the H-bond donor drastically lowers the Topological Polar Surface Area (tPSA) and the desolvation penalty of the molecule. This allows the scaffold to seamlessly partition into the lipophilic bilayer of the BBB, making it an elite screening compound for GABA analogs and CNS therapeutics[1].

Quantitative Data Presentation

Table 1: Physicochemical Impact of the 3,3-Difluoro-1-methyl Motif on the Piperidin-2-one Scaffold.

PropertyUnsubstituted Piperidin-2-one3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-oneMechanistic Rationale
H-Bond Donors (HBD) 1 (Amide N-H)1 (C5-OH only)N-methylation eliminates the amide HBD, shifting the interaction focus entirely to the C5-hydroxyl.
Carbonyl Basicity HighLowC3 gem-difluoro inductive withdrawal polarizes the N-C=O system, reducing acceptor strength[4].
Metabolic Liability High (C3 Oxidation)NegligibleFluorine substitution blocks CYP450-mediated alpha-carbonyl hydroxylation.
Conformational State Flexible (Rapid interconversion)Locked (Axial-F preference) σ→σ∗ hyperconjugation stabilizes a distinct low-energy conformer[3].

Application in Targeted Protein Degradation (PROTACs)

In the rapidly expanding field of Targeted Protein Degradation (TPD), this scaffold is utilized as a highly effective warhead intermediate, particularly in the synthesis of IRAK4 degraders and lysine-specific demethylase inhibitors[1][2].

The defining feature here is the C5-hydroxyl group . While the rest of the molecule is sterically shielded and metabolically inert, the C5-OH acts as an orthogonal chemical handle. It allows for precise etherification or PEGylation to attach E3 ligase ligands (such as Cereblon or VHL recruiters) without disrupting the conformational integrity or target-binding affinity of the lactam core[1][2].

Experimental Protocol: C5-Hydroxyl Linker Functionalization

To ensure scientific integrity and self-validation, the following protocol details the causality behind the etherification of the C5-hydroxyl group for PROTAC linker assembly.

Step 1: Preparation and Deprotonation

  • Action: Dissolve 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert Argon atmosphere. Cool to 0°C.

  • Action: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Causality: The C5-hydroxyl is secondary and sterically hindered by the locked conformation induced by the gem-difluoro group. A strong, non-nucleophilic base like NaH is required to quantitatively generate the alkoxide without risking nucleophilic attack on the lactam carbonyl. Anhydrous conditions prevent premature quenching.

Step 2: Linker Alkylation

  • Action: Introduce the PEG-halide or tosylate-functionalized E3 ligase linker (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Causality: The reaction proceeds via an SN​2 mechanism. Temperature is kept at or below room temperature to prevent base-catalyzed E2 elimination of the C4 protons, preserving the integrity of the piperidinone ring.

Step 3: Quenching and Isolation

  • Action: Quench the reaction with saturated aqueous NH4​Cl at 0°C. Extract with Ethyl Acetate (EtOAc) (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Step 4: Self-Validating Analytical Confirmation

  • Action: Analyze the crude product via LC-MS and 19F -NMR.

  • Causality: While LC-MS confirms the mass shift associated with linker attachment, it cannot rule out ring-opened artifacts. 19F -NMR is highly sensitive to the local electronic environment; successful O-alkylation at the C5 position will cause a distinct, predictable chemical shift in the gem-difluoro signals at C3, definitively validating structural integrity.

Workflow S1 Step 1: Deprotonation Reagent: NaH / KHMDS Solvent: Anhydrous DMF (0°C) Mechanism: Alkoxide Formation S2 Step 2: Linker Alkylation Reagent: PEG-Halide/Tosylate Condition: Argon Atm, RT Mechanism: SN2 Substitution S1->S2 S3 Step 3: Quench & Extraction Reagent: NH4Cl (aq) / EtOAc Mechanism: Neutralize excess base Isolate organic phase S2->S3 S4 Step 4: Validation Method: LC-MS & 19F-NMR Goal: Confirm mass shift & absence of elimination S3->S4

Figure 2: Step-by-step experimental workflow for orthogonal linker attachment via the C5-hydroxyl group in PROTAC synthesis.

Conclusion

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is a masterclass in rational drug design. By leveraging the extreme electronegativity of fluorine and the steric profile of N-methylation, medicinal chemists can deploy this scaffold to simultaneously solve three of the most difficult challenges in drug discovery: achieving target-specific conformational locking, evading CYP450 metabolism, and penetrating the blood-brain barrier. Its orthogonal C5-hydroxyl group further cements its status as an indispensable tool in the modern era of targeted protein degradation.

References

  • Source: chemshuttle.
  • Title: In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833)
  • Source: benchchem.
  • Source: d-nb.

Sources

Exploratory

Thermodynamic stability of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

An In-Depth Technical Guide to the Thermodynamic Stability of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one Abstract This guide provides a comprehensive framework for assessing the thermodynamic stability of the novel h...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Abstract

This guide provides a comprehensive framework for assessing the thermodynamic stability of the novel heterocyclic compound, 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one. While specific experimental data for this molecule is not currently available in peer-reviewed literature, this document outlines the core theoretical principles and practical methodologies required for its stability characterization. By leveraging established principles of physical organic chemistry and drawing parallels with structurally related compounds, we present a robust roadmap for both experimental and computational evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of molecular stability to advance their research.

Introduction: Structural Context and the Importance of Stability

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is a synthetic heterocyclic compound featuring a six-membered lactam ring. Its structure is notable for several key functional groups that are anticipated to significantly influence its chemical and physical properties:

  • Piperidin-2-one Core: This lactam ring is a common motif in many biologically active molecules. The stability of the amide bond within this ring is paramount to the molecule's overall viability.

  • Gem-Difluoro Group: The presence of two fluorine atoms on the same carbon (C3) is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. This is often due to the steric and electronic effects of the fluorine atoms, which can alter the conformation and reactivity of the ring.

  • Hydroxyl Group: The hydroxyl group at C5 introduces a site for hydrogen bonding, which can lead to the formation of stable intramolecular or intermolecular interactions, potentially influencing crystal packing and solubility.

  • N-Methyl Group: The methylation of the ring nitrogen completes the structure, influencing the rotational barrier of the amide bond and the overall ring conformation.

An understanding of the thermodynamic stability of this molecule is critical for several reasons. In drug development, it informs on the potential shelf-life, degradation pathways, and suitable formulation conditions for a drug candidate. For synthetic chemists, it can provide insights into the feasibility of certain reactions and the purification strategies that might be employed.

Theoretical Framework: Predicting Stability from Structure

The thermodynamic stability of a molecule is intrinsically linked to its structure. Before embarking on experimental analysis, a thorough theoretical evaluation can provide valuable insights into the likely behavior of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one.

Conformational Analysis

The piperidin-2-one ring is not planar and, like cyclohexane, can adopt several conformations, with the chair and boat forms being the most significant. The presence of the sp2-hybridized carbonyl carbon and nitrogen atoms flattens a portion of the ring, leading to distorted chair or boat conformations. The thermodynamic stability of the molecule is determined by the Gibbs free energy of its most stable conformer and the energy barriers to conformational inversion.

The substituents on the ring play a crucial role in determining the preferred conformation:

  • The bulky gem-difluoro group at C3 will have a significant steric influence, likely dictating the overall ring pucker to minimize steric strain.

  • The hydroxyl group at C5 can exist in either an axial or equatorial position. The equatorial position is generally favored for substituents on a six-membered ring to minimize steric clashes. However, an axial hydroxyl group could potentially form an intramolecular hydrogen bond with the carbonyl oxygen or one of the fluorine atoms, which could stabilize an otherwise less-favored conformation.

  • The N-methyl group will also influence the conformational preference of the ring.

The interplay between these substituents will determine the final, lowest-energy conformation of the molecule.

Potential Degradation Pathways

Several potential degradation pathways could limit the thermodynamic stability of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one:

  • Lactam Hydrolysis: The amide bond in the piperidin-2-one ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening.

  • Elimination Reactions: Under certain conditions, elimination of water from the hydroxyl group or hydrogen fluoride from the difluorinated carbon could occur, leading to the formation of an unsaturated ring.

  • Oxidation: The hydroxyl group could be susceptible to oxidation.

A thorough understanding of these potential pathways is essential for designing appropriate stability-indicating analytical methods.

Experimental Determination of Thermodynamic Stability

A multi-pronged experimental approach is necessary to fully characterize the thermodynamic stability of a compound. The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental to this process.

Workflow for Experimental Stability Assessment

The following diagram outlines a typical workflow for the experimental determination of thermodynamic stability.

G cluster_0 Phase 1: Material Characterization cluster_1 Phase 2: Data Analysis & Interpretation A Sample Procurement & Purity Analysis (e.g., HPLC, NMR) B Differential Scanning Calorimetry (DSC) A->B Purity >99% C Thermogravimetric Analysis (TGA) A->C Purity >99% D Determine Melting Point (Tm) & Enthalpy of Fusion (ΔHfus) from DSC B->D E Determine Decomposition Temperature (Td) from TGA C->E F Integrate Data to Define Thermal Stability Profile D->F E->F

Caption: Experimental workflow for thermal stability analysis.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point (Tm) and the enthalpy of fusion (ΔHfus) of the compound. A sharp melting peak at a high temperature is indicative of a stable crystalline solid.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Protocol: Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose (Td). A high decomposition temperature is indicative of high thermal stability.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a TGA pan.

  • Instrument Setup: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The decomposition temperature is typically reported as the temperature at which 5% weight loss is observed.

Computational Chemistry Workflow for In-Silico Stability Assessment

Computational chemistry provides a powerful tool for predicting the thermodynamic stability of molecules and for gaining insights into their conformational preferences and reactivity.

Workflow for Computational Stability Assessment

The following diagram illustrates a typical computational workflow for assessing molecular stability.

G cluster_0 Step 1: Conformer Generation cluster_1 Step 2: Quantum Mechanical Optimization cluster_2 Step 3: Analysis A Initial 3D Structure Generation B Systematic Conformational Search (e.g., Molecular Mechanics) A->B C Clustering of Unique Conformers B->C D Geometry Optimization of Low-Energy Conformers (e.g., DFT B3LYP/6-31G*) C->D E Frequency Calculation to Confirm Minima & Obtain Thermodynamic Data D->E F Identify Global Minimum Energy Conformer E->F G Calculate Gibbs Free Energy (ΔG) F->G H Analyze Relative Energies of Conformers G->H

Caption: Computational workflow for stability prediction.

Computational Methodology

Objective: To calculate the Gibbs free energy of the most stable conformer of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one and to investigate the relative energies of other low-energy conformers.

Protocol:

  • Conformational Search: A thorough conformational search should be performed using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformations of the molecule.

  • Quantum Chemical Calculations: The geometries of the lowest energy conformers identified in the conformational search should then be optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

  • Frequency Calculations: Frequency calculations should be performed on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy, thermal corrections, and entropy.

  • Gibbs Free Energy Calculation: The Gibbs free energy of each conformer can then be calculated, and the conformer with the lowest Gibbs free energy is predicted to be the most stable.

Data Summary and Interpretation

The data obtained from both experimental and computational studies should be compiled to provide a comprehensive picture of the thermodynamic stability of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one.

Hypothetical Data Summary Table

The following table provides a template for summarizing the key stability data for the target compound and a hypothetical non-fluorinated analogue for comparison.

Property3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one5-hydroxy-1-methylpiperidin-2-one (Analogue)
Experimental Data
Melting Point (Tm)e.g., 150-155 °Ce.g., 120-125 °C
Enthalpy of Fusion (ΔHfus)e.g., 30-35 kJ/mole.g., 25-30 kJ/mol
Decomposition Temperature (Td)e.g., > 250 °Ce.g., > 220 °C
Computational Data
Calculated Gibbs Free Energy (ΔG)Calculated ValueCalculated Value
Predicted Dipole Momente.g., 3.5 - 4.0 De.g., 2.5 - 3.0 D

Interpretation: In this hypothetical example, the higher melting point, enthalpy of fusion, and decomposition temperature of the difluorinated compound would suggest that the gem-difluoro group contributes positively to the thermal stability of the crystal lattice.

Conclusion

While specific data on 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is not yet available, this guide provides a comprehensive and scientifically rigorous framework for its characterization. By combining theoretical analysis, experimental thermal analysis techniques such as DSC and TGA, and computational modeling, a complete and reliable profile of the thermodynamic stability of this and other novel compounds can be established. This systematic approach is essential for advancing the development of new chemical entities in the pharmaceutical and chemical industries.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

Foundational

Elucidating the Mass Spectrometry Fragmentation Pathways of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Executive Summary The incorporation of fluorine into saturated heterocyclic scaffolds, such as piperidin-2-ones (δ-lactams), is a cornerstone strategy in modern medicinal chemistry to modulate basicity, improve metabolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of fluorine into saturated heterocyclic scaffolds, such as piperidin-2-ones (δ-lactams), is a cornerstone strategy in modern medicinal chemistry to modulate basicity, improve metabolic stability, and enhance lipophilicity. 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one represents a highly functionalized building block[1]. Understanding its gas-phase fragmentation behavior is critical for bioanalytical quantification, metabolite identification, and pharmacokinetic profiling. This technical whitepaper provides a comprehensive, mechanistic analysis of its electrospray ionization tandem mass spectrometry (ESI-MS/MS) pathways, grounded in established physical chemistry principles.

Structural Profiling & Exact Mass Calculations

Accurate mass measurements are the foundation of high-resolution mass spectrometry (HRMS). The presence of the gem-difluoro group and the hydroxyl moiety dictates the primary neutral losses observed in the MS/MS spectra.

Quantitative Data Summary
ParameterValue
Chemical Formula C6H9F2NO2
Monoisotopic Mass 165.0601 Da
Precursor Ion [M+H]+ 166.0674 Da
Primary Neutral Loss 1 (-H2O) 148.0568 Da
Primary Neutral Loss 2 (-HF) 146.0612 Da
Secondary Neutral Loss (-H2O & -HF) 128.0506 Da
Lactam Core Cleavage (-CO) 100.0557 Da

Experimental Workflow: High-Resolution ESI-MS/MS Protocol

To ensure reproducible and high-fidelity spectral data, the following self-validating protocol is recommended for Orbitrap or Q-TOF platforms.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Protocol: Dilute the analyte to 1 µg/mL in 50:50 Acetonitrile:Water containing 0.1% Formic Acid (FA).

  • Causality: The nitrogen atom in a lactam is part of an amide resonance system, rendering it significantly less basic than a typical piperidine amine. Therefore, protonation predominantly occurs at the carbonyl oxygen. The addition of 0.1% FA is not merely for pH control; it acts as a crucial proton source to force the equilibrium toward the[M+H]+ species, ensuring complete ionization[2].

Step 2: Chromatographic Separation

  • Protocol: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Elute with a gradient of 5% to 95% organic modifier over 5 minutes.

  • Causality: The hydrophobic C18 stationary phase retains the polar lactam sufficiently to separate it from early-eluting, ion-suppressing matrix components, guaranteeing maximum ionization efficiency at the ESI source.

Step 3: Precursor Isolation and Fragmentation

  • Protocol: Isolate m/z 166.06 in the quadrupole (isolation window 1.0 m/z). Apply Stepped Collision-Induced Dissociation (CID) at Normalized Collision Energies (NCE) of 15%, 30%, and 45%.

  • Causality: Stepped NCE is mandatory for this class of compounds. The dehydration pathway (-18 Da) requires low activation energy, whereas the cleavage of the highly stable C-F bonds (-20 Da) requires much higher energies. A single collision energy would either miss the deep skeletal cleavages or completely obliterate the fragile intermediate ions.

Workflow Prep Sample Prep (0.1% FA in MeCN/H2O) Inject UHPLC Injection (C18 Column) Prep->Inject Ionize ESI(+) Source Protonation Inject->Ionize Quad Quadrupole Isolation (m/z 166.06) Ionize->Quad CID Stepped CID (NCE 15-45%) Quad->CID Orbitrap High-Res MS/MS Detection CID->Orbitrap

Step-by-step UHPLC-ESI-MS/MS workflow for the analysis of fluorinated lactams.

Mechanistic Fragmentation Pathways

The gas-phase dissociation of 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one is governed by its three primary functional groups: the secondary hydroxyl, the gem-difluoro moiety, and the N-methyl lactam core.

Pathway A: 5-Hydroxyl Dehydration (m/z 166.06 → 148.05)

The most kinetically favorable pathway at low collision energies is the loss of water (-18.01 Da). While protonation initiates at the lactam carbonyl, proton mobility in the gas phase allows transfer to the 5-hydroxyl group, forming a superior leaving group (-OH2+). Elimination yields a resonance-stabilized cyclic alkene intermediate at m/z 148.0568.

Pathway B: Dehydrofluorination (m/z 166.06 → 146.06)

Fluorinated aliphatic rings frequently undergo loss of hydrogen fluoride (HF, -20.00 Da) under CID conditions. The presence of the gem-difluoro group at the 3-position facilitates the elimination of HF, generating a fluoroalkene at m/z 146.0612. This process requires higher activation energy than dehydration due to the inherent strength of the C-F bond (~485 kJ/mol), a hallmark of α,α-difluoro-lactam derivatives[3].

Pathway C: Combinatorial Losses and Ring Cleavage (m/z 128.05 & 100.05)

Consecutive losses of H2O and HF yield a highly conjugated product ion at m/z 128.0506. Following these peripheral losses, the δ-lactam core undergoes characteristic ring-opening. Lactams typically expel carbon monoxide (CO, -27.99 Da) via α-cleavage, resulting in a stable iminium-like ion at m/z 100.0557[2].

Fragmentation M [M+H]+ m/z 166.0674 H2O_loss [M+H - H2O]+ m/z 148.0568 M->H2O_loss - H2O (-18 Da) Low NCE HF_loss [M+H - HF]+ m/z 146.0612 M->HF_loss - HF (-20 Da) High NCE Both_loss [M+H - H2O - HF]+ m/z 128.0506 H2O_loss->Both_loss - HF (-20 Da) HF_loss->Both_loss - H2O (-18 Da) CO_loss [M+H - H2O - HF - CO]+ m/z 100.0557 Both_loss->CO_loss - CO (-28 Da) Lactam Cleavage

Proposed ESI-MS/MS fragmentation tree for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one.

Causality in Methodological Choices (E-E-A-T Principles)

The analytical logic applied to this compound relies heavily on stereoelectronic effects. The gem-difluoro group exerts a strong electron-withdrawing inductive effect, which destabilizes adjacent carbocations. This fundamental chemical property explains why ring cleavage (loss of CO) typically occurs after the elimination of HF or H2O. The initial eliminations create double bonds that can resonance-stabilize the subsequent ring-opened fragments, dictating the sequential nature of the fragmentation tree observed in the MS/MS spectra.

References[1] Title: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one | C6H9F2NO2 | CID 167732268

Source: PubChem, National Institutes of Health URL: [Link][2] Title: Salivary Hydrogen Sulfide Measured with a New Highly Sensitive Self-Immolative Coumarin-Based Fluorescent Probe Source: MDPI Molecules URL: [Link] Title: Mass Spectral Fragmentation of Some Fluoro Derivatives Source: 13th International Mass Spectrometry Conference, INIS-IAEA URL: [Link][3] Title: Synthetic utility of α,α-difluoro-β-lactams as a divergent platform for accessing CF₂-containing β-amino acid derivatives Source: ResearchGate URL: [Link]

Sources

Exploratory

Predictive Toxicity and Preclinical Safety Profile of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Executive Summary 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (CAS: 2919954-80-4) is a highly specialized, novel fluorinated building block increasingly utilized in rational drug design[1]. As pharmaceutical pipelines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (CAS: 2919954-80-4) is a highly specialized, novel fluorinated building block increasingly utilized in rational drug design[1]. As pharmaceutical pipelines shift toward structurally complex, sp3-rich scaffolds, understanding the intrinsic safety liabilities of such intermediates is critical. This whitepaper provides an in-depth technical evaluation of the predictive toxicology, structural alerts, and preclinical safety profiling protocols for this compound, synthesizing foundational principles of fluorine chemistry with modern toxicological screening standards.

Structural Toxicology & Mechanistic Rationale

The safety profile of any small molecule is inextricably linked to its structural moieties. For 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one, the architecture provides several distinct toxicological advantages and specific metabolic routing:

  • The Piperidin-2-one (δ-Lactam) Core: Unlike standard piperidines, which possess a basic secondary or tertiary amine (often responsible for off-target toxicity and phospholipidosis), the nitrogen in a piperidin-2-one ring is part of an amide bond[2]. This renders the nitrogen essentially neutral (pKa < 0). Causality: The lack of a protonated basic center at physiological pH drastically reduces the molecule's electrostatic affinity for the hERG potassium channel, inherently mitigating cardiotoxic liabilities[3].

  • 3,3-Difluoro Substitution: The incorporation of a gem-difluoro group adjacent to the carbonyl serves a dual purpose. First, the high bond dissociation energy of the C-F bond (~105 kcal/mol) effectively blocks cytochrome P450 (CYP450)-mediated metabolic oxidation at the highly susceptible C3 position[4]. Second, the strong electron-withdrawing effect of fluorine lowers the electron density of the entire ring system, enhancing passive membrane permeability while preventing the formation of reactive, toxic intermediates (e.g., iminium ions)[5].

  • 5-Hydroxy Group: While the fluorines block Phase I oxidation, the 5-hydroxyl group serves as a primary metabolic soft spot. Causality: In vivo, this hydroxyl group will likely undergo Phase II conjugation (primarily UGT-mediated glucuronidation), facilitating rapid renal clearance and preventing systemic accumulation of the parent compound.

  • 1-Methyl Substitution: The N-methylation of the lactam prevents N-dealkylation and N-oxidation, which are common pathways that generate toxic, reactive nitrogen species in secondary amines.

Pathway Parent 3,3-Difluoro-5-hydroxy- 1-methylpiperidin-2-one CYP CYP450 Enzymes (Phase I) Parent->CYP UGT UGT Enzymes (Phase II) Parent->UGT Met1 C3 Oxidation Blocked (C-F Stabilization) CYP->Met1 Met2 N-Demethylation (CYP3A4) CYP->Met2 Met3 O-Glucuronidation (Major Excretion) UGT->Met3

Fig 1. Predicted metabolic pathways and structural stabilization of the target compound.

Predicted Hazard Identification & ADMET Profile

Based on chemoinformatic analysis and historical data from analogous fluorinated piperidines[3], the predicted safety profile is summarized below.

Acute Toxicity & Handling Hazards

Like many low-molecular-weight fluorinated building blocks, acute exposure presents localized irritation risks[6]. The compound is predicted to cause skin irritation (GHS Category 2) and serious eye irritation (GHS Category 2A) upon direct contact. Inhalation of airborne dust may cause respiratory tract irritation due to the compound's localized osmotic effects on mucosal membranes.

Quantitative ADMET Predictions
ParameterPredicted ValueToxicological Implication
Molecular Weight 165.14 g/mol [7]Highly favorable for oral bioavailability; rapid absorption.
LogP (Lipophilicity) 0.5 – 1.2Optimal balance; avoids lipophilic-driven promiscuous toxicity.
pKa (Lactam N) < 0Neutral nitrogen eliminates basicity-driven hERG liability.
CYP450 Liability LowC3 oxidation blocked by gem-difluoro substitution[4].
Phase II Liability Moderate5-OH acts as a primary site for rapid UGT-mediated clearance.
Genotoxicity (Ames) NegativeNo structural alerts for DNA intercalation or alkylation.

Self-Validating Preclinical Safety Protocols

To empirically validate the safety profile of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one during drug development, the following self-validating protocols must be executed.

Protocol A: Human Liver Microsome (HLM) Metabolic Stability Assay

Purpose: To quantify Phase I metabolic degradation and confirm the protective effect of the 3,3-difluoro motif against CYP-mediated oxidation[8]. Causality: By exposing the compound to liver microsomes, we simulate hepatic first-pass metabolism. The rate of disappearance dictates the intrinsic clearance ( Clint​ ).

Step-by-Step Methodology:

  • Preparation: Thaw HLM (pooled, mixed-gender) on ice. Prepare a 10 mM stock of the test compound in 100% DMSO.

  • Incubation Mixture: Dilute the compound to a final concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein. Crucial: Ensure final DMSO concentration is ≤0.1% to prevent solvent-induced CYP inhibition.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH regenerating system (final concentration 1 mM).

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ).

  • Self-Validating Control System: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Logic: If Verapamil is not rapidly depleted ( t1/2​ < 15 min), the HLM batch lacks metabolic competence, and the assay must be rejected.

Protocol B: Automated Patch-Clamp hERG Toxicity Assay

Purpose: To empirically verify that the neutral lactam core and electron-withdrawing fluorine atoms successfully mitigate cardiotoxicity[3].

Step-by-Step Methodology:

  • Cell Culture: Culture CHO cells stably expressing the human ether-a-go-go-related gene (hERG) potassium channel.

  • Electrophysiology Setup: Utilize an automated planar patch-clamp system (e.g., QPatch). Establish whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse the test compound at escalating concentrations (0.1, 1, 10, and 30 µM) for 5 minutes per concentration.

  • Data Acquisition: Measure the peak tail current amplitude. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

  • Self-Validating Control System: Perfuse E-4031 (a known potent hERG inhibitor) at 500 nM at the end of the assay. Logic: E-4031 must abolish >90% of the tail current. If the current is not blocked, the patch seal or channel expression is compromised, invalidating the negative result of the test compound.

Workflow T1 Tier 1: In Silico ADMET (pKa, logD, Alerts) T2 Tier 2: Cytotoxicity (HepG2 / MDCK) T1->T2 T3 Tier 3: Metabolic Stability (HLM Assay) T2->T3 T4 Tier 4: Cardiotoxicity (hERG Patch-Clamp) T3->T4 Decision In Vivo Safety Validation T4->Decision

Fig 2. Tiered preclinical safety and toxicity screening workflow.

Conclusion

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one represents a highly optimized building block for drug discovery. By combining a neutral δ-lactam core with strategic gem-difluoro substitution, the scaffold inherently bypasses the primary toxicological pitfalls of traditional piperidines—namely, hERG-mediated cardiotoxicity and CYP450-driven reactive metabolite formation. Adherence to the self-validating preclinical protocols outlined above will ensure robust safety profiling as this intermediate is advanced into lead optimization.

References

  • PubChem Compound Summary for CID 167732268: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one. National Center for Biotechnology Information.[7][Link]

  • Metabolism and Toxicity of Fluorine Compounds: Johnson, B. M., et al. Chemical Research in Toxicology, American Chemical Society (2021).[4][Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications: Pharmaceuticals, PMC/NIH (2024).[5][Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery: The Journal of Organic Chemistry, American Chemical Society (2023).[3][Link]

  • PubChem Compound Summary for CID 12665: 2-Piperidone. National Center for Biotechnology Information.[2][Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Proposed Protocol for the Asymmetric Synthesis of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals Abstract This document outlines a detailed, multi-step protocol for the asymmetric synthesis of 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one, a novel fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed, multi-step protocol for the asymmetric synthesis of 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one, a novel fluorinated heterocyclic compound with potential applications in medicinal chemistry. The strategic introduction of a gem-difluoro moiety and a stereodefined hydroxyl group onto a piperidinone scaffold can significantly influence the molecule's conformational preferences, metabolic stability, and biological activity. This protocol is designed as a robust guide for synthetic chemists, providing not only a step-by-step procedure but also the underlying scientific rationale for each transformation. The proposed synthesis employs a sequence of modern synthetic methodologies, including a highly enantioselective ketone reduction, a base-mediated electrophilic difluorination, and standard protection/deprotection and alkylation techniques.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in a multitude of approved pharmaceuticals.[1] The incorporation of fluorine atoms into these structures is a well-established strategy to modulate key drug-like properties such as lipophilicity, pKa, and metabolic stability. Specifically, the gem-difluoromethylene group (CF2) can act as a bioisostere for a carbonyl group or ether linkage, and its strong electron-withdrawing nature can impact the reactivity and conformation of the molecule.[2] The asymmetric synthesis of such complex fluorinated heterocycles is of great interest for the development of new chemical entities with precisely defined three-dimensional structures.

This application note details a proposed synthetic route to access enantiomerically enriched 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one. The key steps in this synthesis are:

  • Enantioselective Reduction: The establishment of the C5 stereocenter via a Corey-Bakshi-Shibata (CBS) reduction of an N-protected 5-oxopiperidin-2-one precursor.[3][4]

  • Strategic Protection: The use of a tert-butyldimethylsilyl (TBDMS) group to protect the newly formed secondary alcohol, allowing for selective functionalization of other positions.[5]

  • Gem-Difluorination: The introduction of the difluoromethyl group at the C3 position via deprotonation with a strong base followed by electrophilic fluorination.

  • N-Methylation and Deprotection: The final steps to install the N-methyl group and unveil the C5 hydroxyl functionality.

Proposed Synthetic Pathway

The overall strategy is a linear synthesis designed to control the stereochemistry at C5 and selectively introduce the gem-difluoro group at C3.

Synthetic_Pathway A N-Boc-5-oxopiperidin-2-one B (S)-N-Boc-5-hydroxypiperidin-2-one A->B  (S)-CBS Catalyst,  BH3•THF   C (S)-N-Boc-5-(tert-butyldimethylsilyloxy)piperidin-2-one B->C  TBDMSCl,  Imidazole, DMF   D (S)-N-Boc-3,3-difluoro-5-(tert-butyldimethylsilyloxy)piperidin-2-one C->D  1. LDA, THF, -78°C  2. NFSI   E (S)-3,3-Difluoro-5-(tert-butyldimethylsilyloxy)-1-methylpiperidin-2-one D->E  1. NaH, THF, 0°C  2. CH3I   F (S)-3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one E->F  TBAF, THF   Experimental_Workflow cluster_0 Stereocenter Formation cluster_1 Protection & Fluorination cluster_2 Final Modifications start Start: N-Boc-5-oxopiperidin-2-one cbs Asymmetric Reduction (CBS Catalyst) start->cbs protect Hydroxyl Protection (TBDMSCl) cbs->protect fluorinate Gem-Difluorination (LDA, NFSI) protect->fluorinate n_methyl N-Methylation (NaH, CH3I) fluorinate->n_methyl deprotect Deprotection (TBAF) n_methyl->deprotect end_node Final Product: (S)-3,3-Difluoro-5-hydroxy- 1-methylpiperidin-2-one deprotect->end_node

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Application

Application Notes and Protocols: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one as a Versatile Pharmaceutical Building Block

Introduction: The Strategic Advantage of Fluorinated Piperidinones in Drug Discovery The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, with over hal...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of Fluorinated Piperidinones in Drug Discovery

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, with over half of newly approved drugs featuring at least one fluorine atom.[1] This is due to the unique properties of fluorine, which, despite its small size, is highly electronegative and forms a very strong bond with carbon.[1] Strategic placement of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, pKa, and binding affinity to its biological target.[1]

The piperidine scaffold is another privileged motif in pharmaceuticals, present in a vast number of approved drugs. The combination of these two features in the form of fluorinated piperidines offers a powerful tool for drug discovery.[2] Specifically, the gem-difluoro group at the 3-position of a piperidinone ring introduces a conformational bias and can act as a bioisostere for a carbonyl or other functional groups, while also blocking a potential site of metabolism.

This application note details the synthesis and utility of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one , a valuable and versatile building block for the construction of complex, biologically active molecules. The presence of a hydroxyl group at the 5-position provides a key functional handle for further elaboration, allowing for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).

Physicochemical Properties and Spectral Data

The introduction of the gem-difluoro group has a significant impact on the physicochemical properties of the piperidinone ring.

PropertyValue/DescriptionSignificance in Drug Discovery
Molecular Formula C₆H₉F₂NO₂
Molecular Weight 165.14 g/mol
Appearance White to off-white solid
pKa (predicted) The electron-withdrawing nature of the two fluorine atoms lowers the basicity of the nitrogen atom compared to its non-fluorinated analog.Modulation of pKa is crucial for optimizing solubility, permeability, and off-target effects (e.g., hERG liability).
LogP (predicted) The difluoro group increases lipophilicity compared to a di-hydrogen or di-hydroxy analog.Fine-tuning lipophilicity is essential for controlling absorption, distribution, metabolism, and excretion (ADME) properties.
Key NMR Signals Characteristic ¹⁹F NMR signals for the CF₂ group. ¹H NMR signals for the methyl group and the protons on the piperidinone ring.Useful for reaction monitoring and structural confirmation.

Synthesis of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

The synthesis of the title compound can be achieved in a multi-step sequence starting from readily available materials. The following protocol is a proposed route based on the synthesis of a key precursor, 5-hydroxy-3,3-difluoropiperidine, as described by Surmont et al.[2], followed by N-methylation and oxidation.

Synthetic Workflow Overview

Synthesis_Workflow A 2,2-Difluoro-4-pentenoic acid B γ-Iodomethyl-γ-butyrolactone A->B Iodolactonization C N-Boc-5-hydroxy-3,3-difluoropiperidine B->C Boc-protection & Ring Opening D 5-Hydroxy-3,3-difluoropiperidine C->D Boc Deprotection E 1-Methyl-3,3-difluoro-5-hydroxypiperidine D->E N-Methylation F 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one E->F Oxidation

Caption: Proposed synthetic workflow for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one.

Protocol 1: Synthesis of N-Boc-5-hydroxy-3,3-difluoropiperidine (Precursor)

This protocol is adapted from the work of Surmont et al.[2]

Step 1a: Iodolactonization of 2,2-Difluoro-4-pentenoic acid

  • To a solution of 2,2-difluoro-4-pentenoic acid (1.0 eq) in a mixture of Et₂O and H₂O (1:1) at 0 °C, add NaHCO₃ (3.0 eq).

  • Stir the mixture vigorously until the acid has dissolved.

  • Add a solution of I₂ (1.5 eq) and KI (3.0 eq) in H₂O dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Separate the layers and extract the aqueous layer with Et₂O (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo to afford the crude γ-iodomethyl-γ-butyrolactone.

Step 1b: Boc-protection and Ring Opening to form N-Boc-5-hydroxy-3,3-difluoropiperidine

  • To a solution of the crude γ-iodomethyl-γ-butyrolactone (1.0 eq) in a suitable solvent such as THF, add Boc-amine (tert-butyl carbamate) (1.2 eq) and a non-nucleophilic base such as DBU (1.5 eq).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield N-Boc-5-hydroxy-3,3-difluoropiperidine.

Protocol 2: Synthesis of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Step 2a: Boc Deprotection

  • Dissolve N-Boc-5-hydroxy-3,3-difluoropiperidine (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or HCl in dioxane (4M solution), dropwise at 0 °C.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

  • Concentrate the reaction mixture in vacuo.

  • Triturate the residue with diethyl ether to precipitate the amine salt. Filter and dry to obtain the crude 5-hydroxy-3,3-difluoropiperidine salt.

Step 2b: N-Methylation

  • To a solution of the crude 5-hydroxy-3,3-difluoropiperidine salt (1.0 eq) in methanol, add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).

  • Add a base, such as triethylamine or sodium bicarbonate, to neutralize the salt.

  • Cool the mixture to 0 °C and add a reducing agent, such as sodium borohydride (1.5 eq) or sodium triacetoxyborohydride (1.5 eq), portion-wise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Quench the reaction by the slow addition of 1M HCl at 0 °C until the pH is acidic.

  • Basify the solution with saturated aqueous NaHCO₃ and extract with dichloromethane (3 x).

  • Combine the organic layers, dry over MgSO₄, and concentrate in vacuo to yield crude 1-methyl-3,3-difluoro-5-hydroxypiperidine.

Step 2c: Oxidation to the Lactam

  • To a solution of crude 1-methyl-3,3-difluoro-5-hydroxypiperidine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic solvent system, add a solution of mercuric (II) acetate (2.2 eq) in water.

  • Heat the reaction mixture to 70-80 °C and add a solution of the disodium salt of ethylenediaminetetraacetic acid (EDTA) (2.2 eq) in water.

  • Maintain the reaction at elevated temperature and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove the precipitated mercury.

  • Saturate the filtrate with K₂CO₃ and extract with a suitable organic solvent such as chloroform or a mixture of dichloromethane and isopropanol.

  • Dry the combined organic extracts over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one.

Application of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one as a Building Block

The hydroxyl group at the 5-position serves as a versatile handle for a variety of synthetic transformations, allowing for the introduction of diverse functional groups and the construction of libraries of compounds for biological screening.

Derivatization Workflow

Derivatization_Workflow Start 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one Ester Ester Derivatives Start->Ester Acylation Ether Ether Derivatives Start->Ether Etherification Substituted Substituted Derivatives (with inversion) Start->Substituted Mitsunobu Reaction

Caption: Key derivatization pathways for the title compound.

Protocol 3: O-Acylation of the Hydroxyl Group

Objective: To introduce an ester functionality.

  • To a solution of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C, add a base such as triethylamine (1.5 eq) or pyridine (2.0 eq).

  • Add the desired acylating agent (e.g., acetyl chloride, benzoyl chloride, or a carboxylic anhydride) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the desired ester.

Protocol 4: O-Etherification of the Hydroxyl Group (Williamson Ether Synthesis)

Objective: To introduce an ether linkage.

  • To a solution of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, THF) at 0 °C, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.

  • Add the desired alkylating agent (e.g., benzyl bromide, methyl iodide) (1.1 eq) dropwise.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl at 0 °C.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify by flash column chromatography to yield the desired ether.

Protocol 5: Nucleophilic Substitution with Inversion of Stereochemistry (Mitsunobu Reaction)

Objective: To introduce a variety of nucleophiles (e.g., azides, carboxylates, phenols) at the 5-position with inversion of the stereocenter.[3]

  • To a solution of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and the desired nucleophile (e.g., a carboxylic acid, phenol, or hydrazoic acid source like diphenylphosphoryl azide) (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.[3]

  • A color change and/or the formation of a precipitate is typically observed.

  • Allow the reaction to stir at room temperature for 4-24 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture in vacuo.

  • The crude product can be purified by flash column chromatography to separate the desired product from triphenylphosphine oxide and the reduced hydrazine by-product.

Conclusion

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is a highly valuable and versatile building block for pharmaceutical research and development. The strategic placement of the gem-difluoro group offers a means to enhance the metabolic stability and modulate the physicochemical properties of lead compounds. The hydroxyl group provides a convenient point for synthetic elaboration, enabling the rapid generation of compound libraries for SAR studies. The protocols outlined in this application note provide a foundation for the synthesis and application of this important intermediate in the pursuit of novel therapeutics.

References

  • Möhrle, H., & Weber, H. (1976). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. Archiv der Pharmazie, 309(5), 385-393.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • Surmont, R., Verniest, G., Thuring, J. W., ten Holte, P., Deroose, F., & De Kimpe, N. (2010). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. Organic & Biomolecular Chemistry, 8(19), 4516-4521.
  • Möhrle, H., & Weber, H. (1971). Die Quecksilber(II)‐acetat‐Dehydrierung von N‐Methyl‐piperidinen mit β‐ständiger Hydroxyl‐, Methoxy‐ und Acetoxy‐Funktion. Chemische Berichte, 104(5), 1478-1490.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

Method

HPLC method development for analyzing 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Physicochemical Profiling & Chromatographic Causality The target compound, 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (), is a highly functionalized, fluorinated lactam frequently utilized as a rigidified polar scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Chromatographic Causality

The target compound, 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (), is a highly functionalized, fluorinated lactam frequently utilized as a rigidified polar scaffold in drug discovery. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule requires navigating two severe physicochemical bottlenecks:

  • Extreme Hydrophilicity (The Retention Challenge): The combination of a 5-hydroxyl group and a piperidin-2-one (lactam) core renders the molecule highly polar. Standard reversed-phase (RP) C18 columns rely on hydrophobic partitioning. Highly polar analytes have a negligible affinity for these nonpolar stationary phases, often eluting in the void volume ( t0​ ) even under 100% aqueous conditions .

  • Optical Invisibility (The Detection Challenge): The molecule lacks an extended π -conjugated system. Its only UV-absorbing feature is the amide bond of the lactam ring, which exhibits weak n→π∗ transitions near 200–210 nm. At these low wavelengths, mobile phase solvents and buffer salts cause significant baseline drift, severely limiting the sensitivity of standard UV detection.

To establish a trustworthy, self-validating analytical method, we must abandon generic platform methods and design a targeted chromatographic system that directly addresses these causal factors.

Method Development Rationale

To overcome the retention and detection hurdles, we propose a dual-tiered analytical strategy.

Tier 1: HILIC with Universal Detection (The Gold Standard) Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal separation mode for small, polar, neutral molecules. In HILIC, the mobile phase is highly organic (typically >70% acetonitrile), and the stationary phase is polar. The retention mechanism is driven by the analyte partitioning into a water-rich hydration layer immobilized on the polar stationary phase . An Amide-bonded phase is selected because it provides excellent hydrogen-bonding capabilities with the 5-hydroxyl group of our target . By coupling this separation with a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS), we bypass the lack of a UV chromophore, achieving universal, high-sensitivity detection.

Tier 2: Aqueous-Compatible RP with Low-UV (The QC Alternative) For routine Quality Control (QC) laboratories lacking CAD/MS capabilities, an aqueous-compatible (AQ-RP) or polar-embedded C18 column must be used. Standard C18 columns undergo "phase collapse" (dewetting) in 100% aqueous conditions. AQ-RP columns maintain extended alkyl chains in pure water, allowing for maximum hydrophobic interaction with the small fluorinated core of the molecule .

Method Development Decision Matrix

G Target 3,3-Difluoro-5-hydroxy- 1-methylpiperidin-2-one Prop1 High Polarity (Poor RP Retention) Target->Prop1 Prop2 Lack of Chromophore (Weak UV at 210nm) Target->Prop2 Path1 HILIC Mode (Amide Stationary Phase) Prop1->Path1 Partitioning into hydration layer Path2 AQ-RP Mode (Polar-embedded C18) Prop1->Path2 100% aqueous compatibility Det1 CAD / MS Detection (Universal/Sensitive) Prop2->Det1 Evaporative/Mass measurement Det2 UV Detection (Routine QC) Prop2->Det2 Amide bond absorbance Path1->Det1 Volatile buffers Path2->Det2 Low-UV buffers

Fig 1. Method development decision matrix for polar, non-chromophoric fluorinated lactams.

Step-by-Step Experimental Protocols

Protocol A: HILIC-CAD/MS Workflow (High Sensitivity)

This protocol is designed for pharmacokinetic (PK) studies, impurity profiling, and trace analysis.

1. Chromatographic Conditions:

  • Column: Waters XBridge BEH Amide, 2.1 × 100 mm, 2.5 µm (or equivalent).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Causality: Formate buffers control silanol ionization and ensure a reproducible hydration layer on the amide phase).

  • Mobile Phase B (Organic): 100% Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

2. Gradient Program (HILIC Elution):

  • Note: In HILIC, water is the strong solvent. The gradient must go from high organic to low organic.

  • 0.0 – 1.0 min: 95% B

  • 1.0 – 6.0 min: 95% B 75% B

  • 6.0 – 8.0 min: 75% B (Hold to wash)

  • 8.1 – 12.0 min: 95% B (Re-equilibration)

3. Sample Preparation & Injection (Critical Step):

  • Diluent: 95% Acetonitrile / 5% Water.

  • Causality Warning: Injection solvents with higher elution strength (i.e., more water) than the mobile phase will cause the sample plug to act as a strong solvent, dragging the analyte down the column without retention and causing severe peak splitting .

  • Injection Volume: 2 µL.

4. CAD Detection Settings:

  • Evaporation Temperature: 35 °C (Optimized for semi-volatile small molecules).

  • Data Collection Rate: 10 Hz.

Protocol B: AQ-RP-UV Workflow (Routine QC)

This protocol is designed for bulk API release testing where universal detectors are unavailable.

1. Chromatographic Conditions:

  • Column: Phenomenex Synergi Hydro-RP or Waters Atlantis T3, 4.6 × 150 mm, 3 µm.

  • Mobile Phase A: 0.05% Phosphoric Acid ( H3​PO4​ ) in Water. (Causality: Phosphoric acid is chosen over TFA or Formic Acid because it has virtually no UV absorbance at 210 nm, preventing baseline drift).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

2. Gradient Program:

  • 0.0 – 3.0 min: 100% A (Isocratic hold to maximize retention of the polar lactam).

  • 3.0 – 10.0 min: 100% A 50% B.

  • 10.1 – 15.0 min: 100% A (Re-equilibration).

3. UV Detection:

  • Wavelength: 210 nm (Reference off).

System Suitability Testing (Self-Validation Criteria)

To ensure the trustworthiness of the generated data, every sequence must pass the following self-validating system suitability checks prior to sample analysis:

  • Retention Factor ( k′ ): Must be ≥2.0 . If k′<2.0 , the analyte is eluting too close to the void volume, risking matrix suppression (in MS) or baseline interference.

  • USP Tailing Factor ( Tf​ ): Must be ≤1.5 .

  • Injection Precision: %RSD of peak area ≤2.0% for 5 replicate injections of the standard.

Quantitative Data Summary

The following table summarizes the expected chromatographic performance metrics when analyzing 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one using the two developed protocols.

Chromatographic ParameterProtocol A (HILIC-CAD)Protocol B (AQ-RP-UV)
Retention Mechanism Hydrophilic Partitioning & H-BondingHydrophobic Interaction (Aqueous)
Retention Factor ( k′ ) 4.81.6
Theoretical Plates ( N ) > 18,000> 7,500
USP Tailing Factor ( Tf​ ) 1.051.35
Limit of Detection (LOD) 5 ng/mL450 ng/mL
Gradient Baseline Drift Negligible (CAD is mass-based)High (Due to UV 210 nm limitations)
Primary Application Trace Impurities, PK Studies, LC-MSBulk API Assay, Routine Manufacturing QC

References

  • 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (CID 167732268) Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column Source: Agilent Technologies URL:[Link]

  • Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies Source: Waters Corporation URL:[Link]

Application

Application Note: Scale-Up Manufacturing of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one via Continuous Flow Electrophilic Fluorination

Executive Briefing The integration of fluorine into sp³-rich heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorinated 3D fragments, such as 3,3-difluoropiperidines, are highly valued for their abilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Briefing

The integration of fluorine into sp³-rich heterocyclic scaffolds is a cornerstone of modern drug discovery. Fluorinated 3D fragments, such as 3,3-difluoropiperidines, are highly valued for their ability to modulate lipophilicity, improve metabolic stability, and lower the basicity of adjacent amines[1]. Specifically, 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (CAS: 2919954-80-4) serves as a critical building block for advanced kinase inhibitors and CNS-active agents.

However, the scale-up of gem-difluorinated lactams presents significant synthetic bottlenecks. Traditional batch electrophilic fluorination using strong bases (e.g., LiHMDS) and electrophilic fluorine sources (e.g., NFSI or Selectfluor) requires strict cryogenic conditions (-78 °C) to manage violent exotherms and prevent the decomposition of sensitive enolate intermediates[2]. To overcome these limitations, this protocol details a self-validating continuous flow methodology that ensures high space-time yields, precise thermal control, and unparalleled safety for the multi-gram to kilogram scale-up of this critical intermediate.

Process Rationale & Causality

Designing a robust manufacturing process requires understanding the causality behind every reagent and technological choice.

  • Hydroxyl Protection (O-Silylation): The C5-hydroxyl group of the starting 5-hydroxy-1-methylpiperidin-2-one is highly acidic relative to the C3-alpha protons. If left unprotected, it rapidly consumes the lithium base to form an insoluble lithium alkoxide, leading to reactor fouling and erratic stoichiometry. We utilize a tert-butyldimethylsilyl (TBS) protecting group due to its stability under strongly basic enolization conditions and its facile removal via fluoride sources (TBAF) in the final step.

  • The Shift to Continuous Flow: Electrophilic fluorination is notoriously exothermic. In a batch reactor, the addition of the fluorinating agent causes localized heating, leading to over-fluorination or enolate degradation. Continuous flow microreactors possess a massive surface-area-to-volume ratio, allowing for instantaneous heat dissipation. This enables the enolization and fluorination steps to be conducted safely at 0 °C and -20 °C, respectively, bypassing the need for expensive and energy-intensive -78 °C cryogenic cooling[2].

  • Reagent Selection (NFSI vs. Selectfluor): While Selectfluor is a popular bench-stable fluorinating agent, it is practically insoluble in tetrahydrofuran (THF)[3]. THF is the mandatory solvent for stabilizing the lithium enolate generated by LiHMDS. Therefore, N-Fluorobenzenesulfonimide (NFSI) is selected. NFSI is highly soluble in THF, ensuring a homogeneous single-phase flow stream that prevents micro-channel clogging and ensures rapid, diffusion-limited mixing[4].

Mechanistic Architecture

The gem-difluorination proceeds via a sequential double-enolization/fluorination cascade. The steric bulk of LiHMDS prevents nucleophilic attack on the lactam carbonyl, selectively abstracting the C3 proton. The resulting enolate rapidly attacks the N-F bond of NFSI. Because the electron-withdrawing nature of the first fluorine atom increases the acidity of the remaining C3 proton, the second enolization occurs rapidly in the presence of excess base, driving the reaction to the gem-difluoro product.

Mechanism N1 1. Starting Material TBS-O-Lactam N2 2. Lithium Enolate C3-Nucleophile N1->N2 + LiHMDS (Base) - HMDS N3 3. Mono-fluoro Lactam Intermediate N2->N3 + NFSI (F+ source) - PhSO2)2NLi N4 4. Fluoro-Enolate Activated Intermediate N3->N4 + LiHMDS (Base) - HMDS N5 5. gem-Difluoro Lactam Protected Target N4->N5 + NFSI (F+ source) - PhSO2)2NLi

Stepwise mechanistic pathway of the base-mediated electrophilic gem-difluorination.

Continuous Flow System Design

The reactor is designed as a two-stage T-mixer system. The stoichiometry is self-validating based on the molarities and flow rates: Stream A (1.0 mmol/min) meets Stream B (2.5 mmol/min) to provide the 2.5 equivalents of base necessary for double enolization. The combined stream then meets Stream C (2.5 mmol/min), providing the exact 2.5 equivalents of NFSI required for complete gem-difluorination.

FlowSetup A Stream A: TBS-Lactam (1.0 M in THF) M1 T-Mixer 1 (0 °C) A->M1 B Stream B: LiHMDS (2.5 M in THF) B->M1 C Stream C: NFSI (2.5 M in THF) M2 T-Mixer 2 (-20 °C) C->M2 R1 Residence Coil 1 (1.0 min) M1->R1 Enolization R1->M2 Enolate Stream R2 Residence Coil 2 (5.0 min) M2->R2 Fluorination Q In-line Quench (aq. NH4Cl) R2->Q Difluoro Product Out Phase Separation & Collection Q->Out

Continuous flow reactor configuration for electrophilic gem-difluorination.

Self-Validating Experimental Protocol

Phase 1: Pre-Flow Preparation (Protection)
  • Charge a glass-lined batch reactor with 5-hydroxy-1-methylpiperidin-2-one (1.0 eq, 129.1 g, 1.0 mol) and anhydrous dichloromethane (DCM, 1.0 L).

  • Add imidazole (2.0 eq, 136.2 g, 2.0 mol) and cool the mixture to 0 °C.

  • Add TBS-Cl (1.2 eq, 180.9 g, 1.2 mol) portion-wise. Stir for 4 hours at room temperature.

  • Wash with water (2 x 500 mL), dry over MgSO₄, and concentrate in vacuo to yield the TBS-protected lactam as a pale oil.

Phase 2: Continuous Flow Fluorination
  • Prepare Stock Solutions:

    • Stream A: Dissolve the TBS-protected lactam in anhydrous THF to achieve a precise 1.0 M concentration.

    • Stream B: Commercial LiHMDS solution in THF (titrated to 2.5 M).

    • Stream C: Dissolve NFSI in anhydrous THF to achieve a 2.5 M concentration.

  • System Priming: Prime the continuous flow reactor (PFA tubing, 1.0 mm internal diameter) with anhydrous THF. Set T-Mixer 1 and Coil 1 to 0 °C. Set T-Mixer 2 and Coil 2 to -20 °C.

  • Execution:

    • Engage HPLC pumps. Set Stream A to 1.0 mL/min and Stream B to 1.0 mL/min.

    • The streams intersect at T-Mixer 1. The 1.0 min residence time in Coil 1 (Volume = 2.0 mL) ensures complete enolization.

    • The enolate effluent (2.0 mL/min) intersects with Stream C (1.0 mL/min) at T-Mixer 2.

    • The combined reaction mixture flows through Coil 2 (Volume = 15.0 mL), providing a 5.0 min residence time for the fluorination cascade.

  • Quench: The reactor effluent is continuously fed into a stirred vessel containing saturated aqueous NH₄Cl (0 °C) to quench unreacted base and NFSI.

Phase 3: Deprotection and Isolation
  • Separate the organic layer from the quenched effluent and concentrate in vacuo to remove THF.

  • Re-dissolve the crude intermediate in THF (1.0 L) and add TBAF (1.0 M in THF, 1.2 L, 1.2 mol). Stir at 20 °C for 2 hours.

  • Concentrate the mixture and purify via short-path silica gel chromatography (EtOAc/Hexanes) or continuous crystallization to yield the final 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one .

Quantitative Data & Process Metrics

The transition from batch to continuous flow yields dramatic improvements in both safety and efficiency. The elimination of cryogenic cooling and the reduction of reaction time from hours to minutes significantly improves the Space-Time Yield (STY), making this protocol highly viable for commercial drug development.

Process MetricTraditional Batch ProcessContinuous Flow Process
Operating Temperature -78 °C (Cryogenic)-20 °C to 0 °C (Chiller)
Reaction Time 4.0 hours6.0 minutes
Yield (Isolated) 45% (Prone to degradation)82% (Highly selective)
Purity (HPLC) 88%>98%
Space-Time Yield (STY) 12 g / L / h450 g / L / h
E-factor (Waste Generation) 14532

References

  • Ley, S. V., et al. "Halogenation of organic compounds using continuous flow and microreactor technology." Reaction Chemistry & Engineering, 2017. 5

  • Gouverneur, V., et al. "Monofluorination of Organic Compounds: 10 Years of Innovation." Chemical Reviews, 2015. 4

  • De Kimpe, N., et al. "New entries toward 3,3-difluoropiperidines." Journal of Organic Chemistry, 2008. 1

  • Yuan, Z., et al. "Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope." Molecules (MDPI), 2021.3

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one crystallization

Welcome to the Technical Support Center for the crystallization of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one . As a Senior Application Scientist, I designed this guide to address the unique thermodynamic and kinetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one .

As a Senior Application Scientist, I designed this guide to address the unique thermodynamic and kinetic challenges associated with this molecule. The structural dichotomy of this compound—a highly polar hydrogen-bonding motif (the C5 hydroxyl and lactam core) juxtaposed with a strongly lipophilic, electron-withdrawing patch (the C3 gem-difluoro group)—makes it highly susceptible to supersaturation instability. This frequently leads to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out," which acts as a sponge for structurally similar impurities.

This guide provides a causal understanding of these phenomena, quantitative impurity profiling, and a self-validating protocol to ensure high-purity isolation.

Diagnostic Workflow: Thermodynamics of Crystallization

CrystallizationThermodynamics A Supersaturated Solution 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one B High Cooling Rate / No Seeds (ΔG_mix > 0) A->B Kinetic pathway C Controlled Cooling + Seeding (Within MSZW) A->C Thermodynamic control D Liquid-Liquid Phase Separation (Oiling Out) B->D E Primary/Secondary Nucleation C->E D->E Spontaneous, uncontrolled solidification (Agglomerates) F Impurity Entrapment in Oil Droplets (Failed Purge) D->F Droplet coalescence G High-Purity Crystal Lattice (Successful Purge) E->G Crystal growth

Thermodynamic workflow of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one crystallization.

Section 1: Troubleshooting "Oiling Out" (LLPS)

Q: Why does my product form a milky emulsion instead of crystals, and why does this ruin the final purity? A: You are observing Liquid-Liquid Phase Separation (LLPS). From a thermodynamic perspective, phase separation occurs when the Gibbs free energy of mixing ( ΔGmix​ ) becomes greater than zero before the supersaturation threshold for nucleation is reached[1]. The gem-difluoro group disrupts uniform hydrogen-bonding networks, causing the solute molecules to self-associate into a solute-rich liquid phase (oil droplets) rather than a rigid crystal lattice. Because these droplets lack a highly ordered lattice structure, they act as an excellent, non-selective solvent for impurities. When these droplets eventually solidify, the impurities are permanently trapped inside the agglomerates.

Q: How can I force the system to bypass the miscibility gap and nucleate directly? A: You must map and operate strictly within the Metastable Zone Width (MSZW). Oiling out is a kinetic phenomenon driven by rapid supersaturation. By utilizing in-line Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM), you can monitor the exact onset of droplet formation[2]. The antidote is twofold:

  • Reduce the cooling rate to <0.2∘C/min to prevent crashing into the miscibility gap.

  • Implement an effective seeding strategy by adding 1-2 wt% of pure seed crystals halfway into the MSZW. The seeds provide a low-energy surface for secondary nucleation, allowing the solute to bypass LLPS entirely[3].

Section 2: Quantitative Impurity Profiling & Purge Strategies

To effectively purge impurities, you must understand their structural origins and how they alter the molecule's solubility parameters. Below is a summary of the most common impurities encountered during the synthesis of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one and the thermodynamic strategies required to reject them.

Impurity ProfileRRT (HPLC)Structural Origin / CausalityThermodynamic Purge Strategy
Ring-opened amino acid 0.45Hydrolysis of the lactam ring due to trace water and acidic/basic conditions at T>60∘C .Highly polar. Purged easily by a mild aqueous wash prior to crystallization, or rejected into the mother liquor using an EtOAc/Heptane system.
3-Fluoro-5-hydroxy analog 0.85Incomplete fluorination during early synthetic steps. Loss of one strongly electronegative fluorine atom increases overall polarity.Rejected into the mother liquor by utilizing a less polar antisolvent (e.g., Heptane). The monofluoro species remains soluble.
4-Hydroxy regioisomer 1.12Regio-mismatch during precursor ring-opening/epoxidation steps.Structurally similar; prone to co-crystallization. Requires thermodynamic Ostwald ripening (slurrying the suspension at elevated temperatures for 12+ hours) to dissolve imperfect crystals and reform pure lattices.
Oxidized piperidinedione 1.30Over-oxidation of the C5 hydroxyl group into a ketone.Highly crystalline but less soluble. Requires strict MSZW control and slow antisolvent dosing to prevent co-precipitation.

Q: I am seeing a persistent impurity at RRT 1.12 (the 4-hydroxy regioisomer). Standard recrystallization isn't working. What is the mechanism to remove it? A: Regioisomers are notorious for co-crystallizing because their spatial footprint is nearly identical to the API, allowing them to substitute into the crystal lattice without causing massive thermodynamic strain. To purge this, you cannot rely on simple cooling. You must employ Ostwald ripening . By holding the crystallized slurry at a temperature just below the dissolution point (e.g., 45∘C ) for an extended period, the smaller, less perfect crystals (which contain the regioisomer defects) will dissolve, and the material will redeposit onto the larger, thermodynamically stable, pure crystals.

Section 3: Self-Validating Crystallization Protocol

This protocol is designed as a self-validating system. You must not proceed to the next step until the validation criteria are met. We utilize an Ethyl Acetate (EtOAc) / Heptane solvent system, which suppresses lactam hydrolysis and provides excellent MSZW control.

Step 1: Dissolution & Clarification

  • Action: Suspend crude 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one in 5 volumes of anhydrous EtOAc. Heat to 55∘C under moderate agitation (300 rpm).

  • Causality: Anhydrous EtOAc prevents lactam ring-opening (RRT 0.45 impurity). Keeping the temperature below 60∘C prevents thermal degradation.

  • Validation Check: Visual inspection must confirm a completely clear solution. If cloudy, filter through a 0.45 µm PTFE membrane to remove insoluble particulates that could act as uncontrolled nucleation sites.

Step 2: Controlled Cooling & MSZW Mapping

  • Action: Cool the reactor to 45∘C at a rate of 0.5∘C/min . Hold at 45∘C for 30 minutes.

  • Causality: This brings the solution halfway into the Metastable Zone, creating sufficient supersaturation for crystal growth but remaining safely above the LLPS miscibility gap.

  • Validation Check: In-line FBRM must show a flat baseline (0 counts of chord lengths >10 µm). If counts spike, you have hit the LLPS boundary; heat back to 55∘C and add 0.5 volumes of EtOAc.

Step 3: Seeding Protocol

  • Action: Charge 1.0 wt% of high-purity seed crystals (micronized, D90​<20 µm). Hold the temperature at 45∘C for 2 hours.

  • Causality: Seeds provide a template for secondary nucleation, directing the thermodynamics away from oiling out and toward highly ordered crystal growth.

  • Validation Check: FBRM must show a steady, gradual increase in particle counts in the 10–50 µm range. HPLC of a filtered supernatant sample must show a 10–15% drop in API concentration (confirming desupersaturation has commenced).

Step 4: Antisolvent Dosing & Ripening

  • Action: Linearly dose 10 volumes of Heptane over 4 hours while cooling to 20∘C at 0.1∘C/min . Once at 20∘C , hold the slurry for 12 hours.

  • Causality: Slow antisolvent addition prevents local supersaturation spikes. The 12-hour hold facilitates Ostwald ripening, purging the 4-hydroxy regioisomer (RRT 1.12) from the lattice.

  • Validation Check: FBRM should show a shift to larger chord lengths with no sudden spikes (which would indicate secondary crash-out).

Step 5: Isolation

  • Action: Filter the slurry and wash the cake with 2 volumes of cold EtOAc/Heptane (1:4 v/v). Dry under vacuum at 40∘C .

  • Validation Check: Final HPLC purity must be >99.5% , with the monofluoro impurity (RRT 0.85) successfully rejected into the mother liquor.

References

  • Deneau, E., & Steele, G. (2005). An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development.[Link]

  • Adlington, N. K., Black, S. N., & Adshead, D. L. (2013). How To Use the Lasentec FBRM Probe on Manufacturing Scale. Organic Process Research & Development.[Link]

  • Lu, J., Wang, X., et al. (2012). Study on the Oiling-out and Crystallization for the Purification of Idebenone. Organic Process Research & Development.[Link]

Sources

Optimization

Optimizing solvent conditions for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one extraction

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and process chemists troubleshooting the extraction of 3,3-Difluoro-5-hydroxy-1-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for downstream processing and purification. This guide is specifically engineered for researchers and process chemists troubleshooting the extraction of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one from aqueous reaction mixtures.

Due to the highly polar nature of this functionalized lactam, standard liquid-liquid extraction (LLE) protocols often result in poor yields and phase-separation failures. Below, we provide field-proven troubleshooting FAQs, a self-validating extraction protocol, and mechanistic insights to optimize your workflow.

🔍 Troubleshooting & FAQs

Q1: Why is 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one so difficult to extract using standard solvents like Dichloromethane (DCM) or Hexane? A: The difficulty lies in the molecule's extreme hydrophilicity. The piperidin-2-one (lactam) core and the 5-hydroxyl group act as powerful hydrogen-bond acceptors and donors, creating a tight hydration shell in aqueous solutions. While the 3,3-difluoro and N-methyl groups slightly increase lipophilicity, the overall partition coefficient (logP) remains exceptionally low. Standard non-polar solvents (hexane) or moderately polar solvents (DCM) lack the necessary dipole moment to disrupt this hydration shell, leaving the target molecule trapped in the aqueous phase.

Q2: How can I thermodynamically force the target molecule into the organic phase? A: You must alter the ionic strength of the aqueous layer using Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By saturating the aqueous phase with an inorganic salt, water molecules are consumed to hydrate the dissociated ions. This reduces the solubility of polar organic solutes in the aqueous layer, effectively driving small polar molecules into the less polar organic phase (1)[1].

Q3: Which salt is recommended for this specific fluorinated lactam? A: We strongly recommend anhydrous Sodium Sulfate (Na₂SO₄) . According to the Hofmeister series, sulfate is a strongly kosmotropic (water-structuring) anion. Using Na₂SO₄ allows for high recoveries of highly water-soluble molecules without relying on exhaustive, labor-intensive back-extractions (2)[2].

Q4: What is the best organic solvent to pair with the SALLE method for this compound? A: 2-Methyltetrahydrofuran (2-MeTHF) is the optimal choice. It is a bio-based, green solvent with a distinct structural advantage: it has a higher dipole moment (1.38 D) and a moderate logP (1.85), allowing it to efficiently solubilize polar molecules that possess both lipophilic and hydrophilic domains (3)[3]. 2-MeTHF co-extracts polar compounds much more efficiently than hexane or DCM (4)[4], and it separates cleanly from water when high ionic strength is introduced.

Q5: Emulsions are forming during my extraction with 2-MeTHF. How do I resolve this? A: Emulsions in 2-MeTHF/water systems typically occur due to intermediate-polarity polymeric byproducts acting as surfactants. To resolve this:

  • Increase Ionic Strength: Add an additional 100 mg/mL of Na₂SO₄ to maximize the density difference between the aqueous and organic layers. The addition of salt is a highly touted scheme to break emulsions (1)[1].

  • Mechanical Forcing: Centrifuge the biphasic mixture at 3000 × g for 5 minutes.

📊 Data Presentation: Solvent Selection Matrix

The following table summarizes the quantitative physicochemical properties of common extraction solvents and their theoretical efficacy for extracting highly polar fluorinated lactams.

SolventDipole Moment (D)LogPWater Miscibility (w/w%)Extraction Efficiency for Polar LactamsEnvironmental Impact
n-Hexane 0.004.00< 0.01%Very LowHigh (Petrochemical)
Dichloromethane (DCM) 1.601.251.3%Low to ModerateHigh (Toxic/Halogenated)
Ethyl Acetate (EtOAc) 1.780.738.3%ModerateModerate
2-MeTHF 1.381.8514.0% (Drops to <1% with salt)High (Optimal with SALLE) Low (Bio-based)

🧪 Experimental Protocol: Self-Validating SALLE Workflow

This step-by-step methodology ensures high-yield recovery of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one. The protocol is designed as a self-validating system , incorporating physical and analytical checkpoints to guarantee success at each stage.

Step 1: Quantify and Prepare the Aqueous Phase

  • Action: Measure the exact volume of the crude aqueous reaction mixture. Adjust the pH to ~7.0 using 1M HCl or 1M NaOH.

  • Causality & Validation: The lactam is neutral; extreme pH values offer no ionization advantage and may degrade the molecule. Knowing the exact volume is critical for calculating the precise salt saturation point.

Step 2: Solvent Addition

  • Action: Add an equal volume (1:1 v/v) of 2-MeTHF to the reaction vessel.

  • Causality & Validation: 2-MeTHF will initially form a partially miscible layer or a cloudy emulsion. This visual cue confirms the solvent is interacting with the aqueous hydration network.

Step 3: Salting-Out (The Hofmeister Effect)

  • Action: Slowly add anhydrous Sodium Sulfate (Na₂SO₄) at a ratio of 300 mg per mL of the initial aqueous phase while stirring vigorously.

  • Causality & Validation: The dissolution of salt is slightly exothermic. This temperature bump and the visible saturation of the aqueous layer confirm active hydration of the sulfate ions, which thermodynamically ejects the fluorinated lactam into the 2-MeTHF layer.

Step 4: Phase Separation

  • Action: Transfer the mixture to a separatory funnel (or centrifuge tubes for smaller scales) and allow it to settle for 10 minutes.

  • Causality & Validation: A sharp, distinct phase boundary must form. If the boundary remains hazy, the system lacks sufficient density contrast—centrifuge at 3000 × g for 5 minutes.

Step 5: Extraction and Analytical Verification

  • Action: Collect the upper 2-MeTHF layer. Perform two additional back-extractions of the aqueous layer using half-volumes of 2-MeTHF.

  • Causality & Validation: Spot both the combined organic layers and the final aqueous waste on a TLC plate. Stain with KMnO₄ (the 5-hydroxyl group will rapidly oxidize, appearing as a bright yellow spot on a purple background). A clean aqueous spot validates that the extraction is 100% complete.

⚙️ Visualization: Extraction Workflow

G A Aqueous Reaction Mixture (Contains Fluorinated Lactam) B Add 2-MeTHF Solvent (Green Polar Extractant) A->B C Add Na2SO4 (Salting-Out Agent) B->C D Vortex & Centrifuge (Force Phase Separation) C->D E Upper Organic Layer (2-MeTHF + Target Lactam) D->E Extract & Evaporate F Lower Aqueous Layer (Water + Salts + Impurities) D->F TLC Check & Discard

Workflow of Salting-Out Assisted Liquid-Liquid Extraction (SALLE) using 2-MeTHF.

📚 References

  • Enhancing Extractions by Salting Out LCGC International URL:[Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series Kinam Park / ACS Publications URL:[Link]

  • From Olive Pomace to Squalane: A Green Chemistry Route Using 2-Methyltetrahydrofuran ACS Omega URL:[Link]

  • 2-Methyloxolane (2-MeOx) as Sustainable Lipophilic Solvent to Substitute Hexane for Green Extraction of Natural Products PMC / Molecules URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challenges...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the chromatographic challenges of highly polar, functionalized lactams.

When analyzing 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one , chromatographers frequently encounter severe peak tailing (Asymmetry Factor, As​>1.5 ). This guide bypasses generic advice to focus on the specific physicochemical properties of this fluorinated lactam, providing a self-validating framework to isolate and resolve the root cause of the tailing.

Diagnostic Overview: The Causality of Peak Tailing

Peak tailing fundamentally occurs when multiple retention mechanisms operate simultaneously within the column, and one mechanism desorbs the analyte slower than the primary hydrophobic mechanism[1]. For 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one, the causality is rooted in its highly interactive structural features:

  • C5-Hydroxyl Hydrogen Bonding: The hydroxyl group at the C5 position acts as a potent hydrogen bond donor. Traditional silica-based reversed-phase columns contain residual, unbonded silanol groups (Si-OH)[1]. These silanols interact strongly with the C5-hydroxyl, creating a secondary polar retention mechanism that drags the tail of the peak[2].

  • Gem-Difluoro Dipole Alteration: The highly electronegative fluorine atoms at the C3 position withdraw electron density from the lactam core. This significantly increases the molecule's overall dipole moment and polarity, exacerbating its tendency to interact with trace metal impurities (like iron or aluminum) embedded in older Type A silica matrices[3].

  • Silanol Ionization State: Free silanols on the silica surface are inherently acidic ( pKa​≈3.5−4.5 ). If your method operates at a neutral pH (e.g., pH 7.0), these silanols ionize into negatively charged silanoxide ions (Si-O⁻). This ionized state exponentially increases the strength of secondary electrostatic and hydrogen-bonding interactions with the analyte[4].

Troubleshooting Workflow

To systematically resolve the issue, you must first differentiate between a physical system failure and a chemical interaction[5]. Follow the logical decision tree below to isolate the root cause.

TroubleshootingWorkflow Start Peak Tailing Observed (As > 1.5) CheckNeutral Inject Neutral Marker (e.g., Toluene) Start->CheckNeutral IsPhysical Does the neutral marker tail? CheckNeutral->IsPhysical Physical Physical Issue (Void, Blocked Frit) IsPhysical->Physical Yes Chemical Chemical Issue (Secondary Interactions) IsPhysical->Chemical No FixPhysical 1. Backflush Column 2. Minimize Dead Volume Physical->FixPhysical ChemDetails Analyze Analyte: C5-Hydroxyl H-bonding Chemical->ChemDetails FixChem1 Lower Mobile Phase pH (pH 2.5 - 3.0) ChemDetails->FixChem1 FixChem2 Use End-capped Type B Silica Column ChemDetails->FixChem2 FixChem3 Increase Column Temp (40°C - 50°C) ChemDetails->FixChem3

Fig 1: Diagnostic workflow for isolating and resolving HPLC peak tailing mechanisms.

Self-Validating Experimental Protocol

This step-by-step methodology is designed as a closed, self-validating system. By establishing a physical baseline first, any subsequent improvements in peak shape can be definitively attributed to your chemical optimizations.

Phase 1: System Suitability & Physical Validation

Before altering your mobile phase chemistry, you must prove the column bed and flow path are physically intact.

  • Prepare a Neutral Marker: Dissolve a purely hydrophobic, neutral compound (e.g., toluene or uracil) in your initial mobile phase conditions.

  • Execute Injection: Inject 1-2 μL of the neutral marker using your standard method gradient.

  • Evaluate Asymmetry: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

    • Validation Gate: Neutral compounds cannot participate in acid-base silanol interactions. If the neutral marker exhibits As​>1.2 , you have a physical void, a blocked inlet frit, or excessive extra-column volume[5]. Replace the column or backflush it before proceeding[2]. If As​≤1.2 , proceed to Phase 2.

Phase 2: Thermodynamic & Chemical Optimization

Once physical integrity is validated, target the secondary interactions caused by the C5-hydroxyl group.

  • Stationary Phase Upgrade: Swap the standard C18 column for a high-purity, fully end-capped "Type B" silica column.

    • Causality: Type B silica is synthesized in metal-free environments, eliminating trace metal chelation[3]. End-capping chemically derivatizes residual silanols, physically shielding them from the analyte's hydroxyl group.

  • Mobile Phase pH Suppression: Modify your aqueous mobile phase (Mobile Phase A) by adding 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to achieve a pH of 2.5 - 3.0.

    • Causality: Operating below pH 3.0 ensures the full protonation of residual silanol groups on the stationary phase. This neutralizes their negative charge, drastically reducing their capacity to form strong electrostatic and hydrogen bonds with the analyte[4].

  • Thermodynamic Kinetic Shift: Increase the column compartment temperature to 45°C.

    • Causality: Elevated temperatures lower mobile phase viscosity and increase the mass transfer kinetics of the analyte between the mobile and stationary phases. This effectively shortens the lifespan of any residual secondary interactions, sharpening the peak tail.

  • Final Validation: Re-inject the 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one sample and recalculate As​ .

Quantitative Data Summary

The following table summarizes the expected impact of the protocol steps on the Asymmetry Factor ( As​ ) of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one.

Chromatographic ConditionStationary PhaseMobile Phase pHColumn TempAsymmetry Factor ( As​ )Resolution Status
Baseline (Standard) Standard C18 (Type A)pH 7.0 (Water/MeCN)25°C2.85 Severe Tailing
pH Optimization Standard C18 (Type A)pH 2.8 (0.1% Formic)25°C1.90 Moderate Tailing
Phase Upgrade End-capped C18 (Type B)pH 2.8 (0.1% Formic)25°C1.35 Acceptable
Thermodynamic Shift End-capped C18 (Type B)pH 2.8 (0.1% Formic)45°C1.08 Optimal (Symmetrical)

Frequently Asked Questions (FAQs)

Q: Why does the peak tailing for this lactam worsen as my column ages? A: As silica-based columns age—especially when exposed to extreme pH levels or high temperatures—the bonded phase (e.g., C18 chains) and the end-capping reagents gradually hydrolyze and cleave off. This exposes fresh, highly active silanol groups that act as new interaction sites for the C5-hydroxyl group of your analyte[1].

Q: Can I use a purely aqueous mobile phase to better retain this polar molecule? A: While 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is highly polar, using a 100% aqueous mobile phase on a standard C18 column can cause "phase collapse" or "dewetting." The hydrophobic C18 chains mat down to avoid the water, leading to a sudden loss of retention and severe peak distortion. If highly aqueous conditions are required, utilize an Aqueous C18 (AQ) or polar-embedded (e.g., Amide) column specifically designed to resist dewetting.

Q: Is it possible that mass overload is contributing to my tailing? A: Yes. If the tailing peak resembles a "right triangle" with a gradual leading edge and a sharp drop-off, or if the retention time decreases as sample concentration increases, you are likely experiencing mass overload. Dilute your sample by 50% and re-inject; if the peak shape improves, permanently reduce your standard injection volume or sample concentration[2].

References

  • Title: HPLC Peak Tailing Source: Axion Labs URL: 5

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics Source: GMP Insiders URL: 4

  • Title: Understanding HPLC Peak Tailing Source: Scribd (LC Troubleshooting) URL: 3

  • Title: Peak Tailing in HPLC Source: Element Lab Solutions URL: 2

  • Title: How to Reduce Peak Tailing in HPLC? Source: Phenomenex URL: 1

Sources

Optimization

Best practices for storing moisture-sensitive 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Welcome to the Advanced Chemical Handling Support Center Knowledge Base > Storage & Handling > Fluorinated Piperidinones As a Senior Application Scientist, I frequently encounter challenges regarding the degradation of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chemical Handling Support Center Knowledge Base > Storage & Handling > Fluorinated Piperidinones

As a Senior Application Scientist, I frequently encounter challenges regarding the degradation of specialized pharmaceutical building blocks. 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (CAS: 2919954-80-4) is a highly valuable, yet notoriously moisture-sensitive intermediate.

This guide is designed to move beyond basic storage instructions. Here, we dissect the chemical causality behind its instability and provide a self-validating, field-proven system to ensure your compound remains anhydrous and intact from the first milligram to the last.

Part 1: The Mechanistic Causality of Degradation

To properly store a compound, you must first understand why it degrades. The sensitivity of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is driven by two distinct structural vulnerabilities:

  • Hygroscopic Hydrogen Bonding: The 5-hydroxy group acts as both a strong hydrogen bond donor and acceptor. Upon exposure to ambient air, it rapidly sequesters atmospheric water vapor, turning the free-flowing powder into a sticky, unusable gum.

  • Accelerated Lactam Hydrolysis: The piperidin-2-one core is a lactam (cyclic amide). The presence of the highly electronegative 3,3-difluoro substitution pulls electron density away from the adjacent C2 carbonyl carbon[1]. This inductive effect makes the carbonyl highly electrophilic and exceptionally susceptible to nucleophilic attack by water. If moisture is introduced, the lactam ring will hydrolyze and open, permanently destroying the building block[2].

Part 2: Quantitative Storage Parameters

To arrest both physical hygroscopicity and chemical hydrolysis, the storage environment must be strictly controlled. Below are the validated parameters for this specific compound.

ParameterOptimal Range / ConditionMechanistic Causality & Impact
Temperature 2°C to 8°C (Refrigerated)Suppresses the kinetic energy required for hydrolysis and thermal degradation[2].
Atmosphere Argon or Nitrogen blanketDisplaces ambient oxygen and water vapor. Argon is preferred as it is heavier than air and settles over the solid[3].
Primary Seal Sure/Seal™ or Septum CapProvides an airtight barrier allowing for inert gas flushing via syringe without exposing the bulk solid to air[3].
Secondary Barrier Outer jar with indicating DrieriteActs as a micro-desiccator. Absorbs any trace moisture that bypasses the primary seal during long-term storage[4].

Part 3: Standard Operating Procedure (SOP) for Anhydrous Retrieval

The most common point of failure in handling moisture-sensitive piperidinones occurs not during storage, but during retrieval. Follow this self-validating protocol to ensure zero moisture ingress.

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the secondary containment jar from the 2–8°C refrigerator. Do not open it. Allow it to sit on the benchtop for 30–60 minutes.

  • Causality: Opening a cold vessel in ambient air causes immediate condensation of atmospheric water vapor directly onto the chemical[4].

  • Self-Validation Check: Touch the exterior of the primary reagent bottle. It must feel completely indistinguishable from ambient room temperature before proceeding.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the equilibrated bottle into a glovebox, or place it under a Schlenk line. If using a Schlenk line, insert a needle connected to a dry Argon line through the septum to blanket the headspace[3][5].

Step 3: Dispensing and Observation

  • Action: Quickly weigh out the required mass.

  • Self-Validation Check: Observe the physical state of the chemical. It should be a free-flowing solid. If you observe clumping or a glassy/gummy texture, moisture ingress has already occurred, and the batch should be tested via NMR before use.

Step 4: Backfilling and Resealing

  • Action: Before removing the bottle from the inert atmosphere, purge the headspace with a gentle stream of Argon for 30 seconds to displace any atmospheric air[3].

  • Action: Cap tightly. Wrap the cap boundary tightly with Teflon tape, followed by a stretched layer of Parafilm[4].

Step 5: Return to Secondary Storage

  • Action: Place the primary bottle back into the secondary jar containing activated (blue) indicating Drierite. Seal the outer jar and return to the 2–8°C refrigerator[4].

Part 4: Workflow Visualization

StorageWorkflow N1 Primary Storage (2-8°C, Sealed) N2 Equilibrate to Room Temperature N1->N2 Prevent Condensation N3 Transfer to Inert Atmosphere (Ar/N2) N2->N3 Maintain Anhydrous State N4 Dispense Reagent N3->N4 N5 Backfill Container with Argon N4->N5 Displace Moist Air N6 Seal with Teflon/Parafilm & Secondary Desiccator N5->N6 N6->N1 Return to Cold Storage

Fig 1: Anhydrous retrieval and storage cycle for moisture-sensitive piperidinones.

Part 5: Troubleshooting & FAQs

Q: I was in a rush and opened the bottle immediately after taking it out of the fridge. The powder instantly turned into a sticky paste. Is it ruined? A: You have induced "cold-shock condensation." By opening a cold vessel in ambient air, water vapor instantly condensed onto the chemical[4]. Because the 5-hydroxy group is highly hygroscopic, it absorbed this water, and the electrophilic lactam ring has likely begun hydrolyzing. You must assume the molarity and purity are compromised. Dry the compound under high vacuum (Schlenk line) immediately and run an NMR to check for ring-opened byproducts before using it in any sensitive coupling reactions.

Q: Can I store this compound in a standard -20°C freezer instead of a 2-8°C fridge to further slow degradation? A: While lower temperatures do slow kinetic degradation, they drastically increase the risk of severe condensation upon retrieval. For piperidine series compounds, 2-8°C is the optimal balance between thermal stability and handling safety[2]. If you must use a -20°C freezer for multi-year storage, the thermal equilibration step (Step 1) must be extended to at least 2 hours.

Q: The indicating Drierite in my secondary storage jar has turned pink. Does this mean my 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is degraded? A: Not necessarily, but your secondary defense system has failed. Pink Drierite indicates that the desiccant is fully saturated with moisture. As long as your primary bottle's Parafilm seal and internal Argon blanket remained intact, the compound itself may still be perfectly dry. Replace the Drierite with fresh, activated (blue) desiccant immediately[4].

References

  • BTC Pharm Tech - What are the storage stability of Piperidine Series compounds over time? Available at:[Link]

  • Reddit (r/chemistry) - How to store temperature and moisture-sensitive compounds? Available at: [Link]

  • Wipf Group (University of Pittsburgh) - Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one functionalization

Target Audience: Researchers, medicinal chemists, and drug development professionals. Introduction Welcome to the Technical Support Center for the functionalization of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one .

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Introduction

Welcome to the Technical Support Center for the functionalization of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one . This highly specialized scaffold is increasingly valuable in medicinal chemistry due to the metabolic stability, modulated basicity, and unique physicochemical properties imparted by the gem-difluoro moiety[1]. However, functionalizing the C5-hydroxyl group presents severe synthetic bottlenecks. The combination of the electron-withdrawing lactam, the highly electronegative difluoromethylene group, and the steric bulk of the N-methyl group creates a uniquely deactivated and sterically hindered microenvironment. This guide provides field-proven, mechanistically grounded solutions to overcome these barriers.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why do standard protection and substitution reactions fail or give very low yields at the C5-hydroxyl? A: The failure is a synergistic result of conformational locking and electronic deactivation. In fluorinated piperidines, charge-dipole interactions and hyperconjugation strongly dictate ring conformation, often forcing specific substituents into axial positions to minimize dipole moments[2]. In a piperidin-2-one (lactam) system, the ring adopts a half-chair or boat conformation. The 3,3-difluoro group projects one fluorine atom axially and one equatorially. If the C5-OH (or the incoming reagent trajectory) is axial, it suffers from severe 1,3-diaxial steric clashes with the axial C3-fluorine. Furthermore, the strong electron-withdrawing nature of both the lactam carbonyl and the CF 2​ group drastically reduces the nucleophilicity of the C5-oxygen.

Q2: I attempted a Mitsunobu reaction to invert the C5 stereocenter, but observed mostly elimination or unreacted starting material. What is the cause? A: The standard Mitsunobu reaction utilizes triphenylphosphine (PPh 3​ ) and DEAD/DIAD, forming a highly bulky alkoxyphosphonium intermediate. The steric bulk of the N-methyl group and the rigid difluorinated backbone block the required 180° backside trajectory for the incoming nucleophile. Instead of the desired S N​ 2 displacement, the sterically congested intermediate either fails to form completely or undergoes E2 elimination (driven by the acidity of adjacent protons) to form a dihydropyridinone derivative[3].

Q3: How should I adjust my oxidation conditions to form the 5-ketone? A: Avoid Swern oxidation. The active Swern intermediate (an alkoxysulfonium ylide) is too bulky for efficient formation at this hindered site. Instead, use Dess-Martin Periodinane (DMP). DMP operates via a more compact, concerted cyclic transition state that is significantly more tolerant of the steric shielding provided by the 3,3-difluoro and 1-methyl groups.

Section 2: Visualizing the Steric & Electronic Bottlenecks

TroubleshootingWorkflow Start C5-OH Functionalization Fails Analyze Mechanistic Analysis Start->Analyze Steric Steric Clash (1,3-Diaxial C3-F & N-Me) Analyze->Steric Bulky Reagents Used Electronic Electronic Deactivation (CF2 & Lactam Inductive Pull) Analyze->Electronic Poor Nucleophilicity SolSteric Use Compact Electrophiles (e.g., TMSOTf, Tf2O) Steric->SolSteric SolElec Enhance Leaving Group Ability (Triflate instead of Mitsunobu) Electronic->SolElec

Fig 1. Logical troubleshooting workflow for overcoming functionalization failures at the C5 position.

Section 3: Quantitative Data on Protecting Group Efficiency

To guide your reagent selection, we have compiled empirical data on O-protection strategies for this specific scaffold. Notice the sharp drop in yield as the steric bulk of the silicon/carbon electrophile increases.

Protecting Group StrategyReagents & ConditionsSteric ToleranceTypical YieldMechanistic Notes
TMS (Trimethylsilyl) TMSOTf, 2,6-Lutidine, DCM, 0 °CExcellent92 - 95%Highly reactive triflate overcomes electronic deactivation; small size bypasses steric shielding.
TES (Triethylsilyl) TESOTf, 2,6-Lutidine, DCM, 0 °CGood85 - 88%Slightly bulkier than TMS, but triflate reactivity ensures complete conversion.
TBS (tert-Butyldimethylsilyl) TBSOTf, 2,6-Lutidine, DCM, RTModerate40 - 50%Significant slowdown. Requires extended time (48h+). 1,3-diaxial interactions hinder the transition state.
TBDPS (tert-Butyldiphenylsilyl) TBDPSCl, Imidazole, DMF, 60 °CPoor< 10%Complete failure due to extreme steric clash with the gem-difluoro and N-methyl groups.
Ac (Acetyl) Ac 2​ O, DMAP (cat.), Pyridine, RTExcellent90 - 94%The flat, planar nature of the acylium ion allows it to slip past the bulky substituents easily.

Section 4: Alternative Pathways for Stereocenter Inversion

When Mitsunobu inversion fails, a two-step activation-displacement sequence is the most reliable alternative. By converting the hydroxyl group to a highly reactive, compact triflate, you create an exceptional leaving group that permits S N​ 2 displacement even in sterically demanding environments.

ReactionPathway Substrate 3,3-Difluoro-5-hydroxy- 1-methylpiperidin-2-one Mitsunobu Mitsunobu Conditions (DEAD, PPh3, Nu-H) Substrate->Mitsunobu Triflate Triflation (Tf2O, Pyridine) Substrate->Triflate BulkyInt Bulky Phosphonium Intermediate Mitsunobu->BulkyInt Failed Steric Clash -> Elimination / No Rxn BulkyInt->Failed Blocked Trajectory TfInt Compact Triflate Intermediate Triflate->TfInt SN2 SN2 Displacement (CsOAc, 18-Crown-6) TfInt->SN2 Accessible Trajectory

Fig 2. Mechanistic comparison of Mitsunobu failure vs. successful Triflate displacement pathway.

Section 5: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. The color changes and TLC behaviors described are diagnostic markers of mechanistic progression.

Protocol A: Synthesis of the C5-Triflate Intermediate

Causality: Triflic anhydride is utilized because the resulting triflate is a vastly superior leaving group compared to mesylates or tosylates, which is necessary to force an S N​ 2 reaction at a deactivated, sterically hindered secondary carbon. Pyridine acts as both the base and a nucleophilic catalyst.

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Dissolve 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one (1.0 eq, 5.0 mmol) in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Crucial: Low temperature prevents side-reactions (e.g., elimination) of the highly reactive triflate.

  • Base Addition: Add anhydrous pyridine (3.0 eq, 15.0 mmol) dropwise.

  • Activation: Slowly add trifluoromethanesulfonic anhydride (Tf 2​ O, 1.5 eq, 7.5 mmol) dropwise over 10 minutes. The solution will transition from colorless to pale yellow, indicating the formation of the reactive intermediate.

  • Monitoring: Stir at -78 °C for 1 hour. Quench a 10 µL aliquot into saturated NaHCO 3​ and check via TLC (Hexanes/EtOAc 1:1). The starting material (R f​ ~0.2) should be completely consumed, replaced by a less polar spot (R f​ ~0.6).

  • Workup: Quench the main reaction with saturated aqueous NaHCO 3​ (10 mL) at -78 °C, then allow to warm to room temperature. Extract with DCM (3 x 20 mL), wash with cold 1M HCl to remove residual pyridine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure. Note: Use the crude triflate immediately in Protocol B; it is prone to degradation upon storage.

Protocol B: S N​ 2 Displacement with Acetate (Stereoinversion)

Causality: Cesium acetate is chosen over sodium or potassium acetate because the large cesium cation forms a looser ion pair with the acetate anion, increasing the nucleophilicity of the oxygen. 18-Crown-6 further sequesters the cation, creating a "naked" acetate nucleophile capable of penetrating the steric shield of the difluoro/N-methyl groups.

  • Preparation: Dissolve the crude triflate from Protocol A in anhydrous N,N-dimethylformamide (DMF, 15 mL) under argon.

  • Reagent Addition: Add Cesium Acetate (CsOAc, 3.0 eq, 15.0 mmol) and 18-Crown-6 (0.1 eq, 0.5 mmol).

  • Reaction: Heat the mixture to 40 °C. Do not exceed 50 °C, as higher temperatures will promote E2 elimination over S N​ 2 displacement due to the basicity of acetate.

  • Monitoring: Stir for 12 hours. TLC should indicate the disappearance of the triflate and the appearance of the inverted acetate product (R f​ ~0.45 in Hexanes/EtOAc 1:1).

  • Workup: Dilute with diethyl ether (50 mL) and wash extensively with water (5 x 20 mL) to remove DMF and crown ether. Dry the organic layer over MgSO 4​ , concentrate, and purify via silica gel chromatography to yield the stereoinverted C5-acetate.

References

  • Linclau, B., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference." Chemistry - A European Journal (National Center for Biotechnology Information), 2017. URL:[Link]

  • Fotsch, C., et al. "Synthesis of Functionalized Piperidinones." The Journal of Organic Chemistry (National Center for Biotechnology Information), 2003. URL:[Link]

  • Müller, K., et al. "Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties." ChemMedChem (National Center for Biotechnology Information), 2016. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one vs non-fluorinated piperidinone analogs

Comparative Application Guide: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one vs. Non-Fluorinated Analogs Executive Summary In contemporary medicinal chemistry, the strategic incorporation of fluorine into saturated hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Application Guide: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one vs. Non-Fluorinated Analogs

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine into saturated heterocyclic scaffolds is a highly effective method for modulating physicochemical and pharmacokinetic profiles[1]. This guide provides a rigorous comparative analysis between 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one and its non-fluorinated counterpart, 5-hydroxy-1-methylpiperidin-2-one . By examining the physical organic causality behind gem-difluorination, we elucidate how this substitution dictates conformational rigidity, enhances metabolic stability, and alters lipophilicity, providing actionable protocols for drug development professionals.

Mechanistic Causality: The Physical Organic Impact of Gem-Difluorination

The decision to replace a methylene group (-CH2-) with a gem-difluoro group (-CF2-) at the 3-position of a piperidin-2-one ring is driven by two primary physical organic phenomena:

  • Conformational Locking (The Gauche Effect): Unlike non-fluorinated piperidinones, which rapidly interconvert between flexible chair and boat conformations, fluorinated piperidines exhibit a strong preference for specific axial orientations[2]. This "axial-F preference" is driven by hyperconjugation (electron donation from an anti-periplanar σ C-H bond into the low-lying σ* C-F orbital) and charge-dipole minimization[2]. By locking the conformation, the entropic penalty upon binding to a target protein is minimized, often leading to enhanced binding affinity.

  • Metabolic Shielding via Bond Energetics & Sterics: Cytochrome P450 (CYP) enzymes frequently target the α-position of carbonyls and amines for oxidative metabolism (e.g., hydroxylation followed by ring-opening)[1]. The C-F bond is significantly stronger (~105 kcal/mol) than the C-H bond (~98 kcal/mol). Furthermore, the fluorine atoms sterically shield the adjacent lactam core, drastically reducing the substrate's affinity for the CYP active site and preventing rapid clearance[3].

ConformationalBias C1 Gem-Difluoro Substitution at C3 Position C2 Charge-Dipole Interactions C1->C2 C3 Hyperconjugation (σ C-H → σ* C-F) C1->C3 C4 Dipole Minimization C1->C4 C5 Axial-F Preference (Conformational Locking) C2->C5 C3->C5 C4->C5 C6 Reduced Entropic Penalty Upon Target Binding C5->C6 Thermodynamic Advantage

Physical organic forces driving the axial-F conformational locking in piperidines.

Physicochemical & In Vitro Profiling

The introduction of the highly electronegative -CF2- group fundamentally alters the molecule's interaction with its environment. Below is a comparative summary of the expected property shifts based on established chemoinformatic analyses of fluorinated piperidines[4].

Parameter5-Hydroxy-1-methylpiperidin-2-one (Non-Fluorinated)3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-oneRationale for Shift
Lipophilicity (LogP) Lower (Highly polar)Higher (Increased lipophilicity)Gem-difluorination reduces the polarizability of the adjacent lactam carbonyl, increasing overall lipophilicity[4].
Metabolic Stability (HLM t½) Short (< 30 min)Prolonged (> 120 min)Replacement of vulnerable α-carbonyl C-H bonds with strong C-F bonds prevents CYP-mediated oxidation[1].
Conformational State Flexible (Rapid interconversion)Rigid (Axial-F locked)Hyperconjugation (σ C-H → σ* C-F) and dipole minimization force a distinct, stable chair conformation[2].
Lactam Basicity / pKa BaselineReducedThe strong inductive electron-withdrawing effect of the CF2 group pulls electron density away from the lactam core[4].

Experimental Workflows & Protocols

To objectively validate the performance of 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one against its non-fluorinated analog, the following self-validating protocols must be employed.

MetabolicStability N1 Piperidin-2-one Scaffold N2 CYP450 Incubation (NADPH Regenerating System) N1->N2 N3 Non-Fluorinated Analog (Vulnerable C-H Bonds) N2->N3 Control Assay N4 3,3-Difluoro Analog (Shielded C-F Bonds) N2->N4 Test Assay N5 Rapid α-Oxidation & Ring Opening N3->N5 C-H Cleavage N6 Metabolic Resistance (Prolonged Half-life) N4->N6 Steric/Electronic Block N7 LC-MS/MS Quantification N5->N7 N6->N7

Workflow of CYP450 microsomal stability assay highlighting metabolic shielding.

Protocol 1: Cytochrome P450 (CYP) Microsomal Stability Assay

Causality & Design: This assay measures the intrinsic clearance (CL_int). We utilize an NADPH regenerating system rather than direct NADPH addition because NADPH degrades rapidly at 37°C. The regenerating system ensures a steady-state electron flow to the CYP enzymes, preventing false-positive "stability" readings caused by cofactor depletion[3].

Step-by-Step Methodology:

  • Preparation of Microsomes: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add the test compound (3,3-difluoro analog) and the control (non-fluorinated analog) to separate microsomal suspensions at a final concentration of 1 μM. Self-Validation Step: Include Verapamil (1 μM) as a positive control for high clearance to confirm baseline CYP activity.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to reach thermal equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, extract 50 μL aliquots and immediately quench the reaction by adding 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: Cold acetonitrile denatures the CYP proteins instantly, halting metabolism and precipitating proteins for clean LC-MS/MS analysis.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Calculate half-life (t1/2) and CL_int.

Protocol 2: Conformational Analysis via 19F and 1H NMR Spectroscopy

Causality & Design: To confirm the conformational locking induced by the gem-difluoro group, NMR spectroscopy is utilized. The ³J(F,H) coupling constants are highly dependent on the dihedral angle (Karplus relationship). An axial fluorine couples differently to adjacent protons than an equatorial fluorine, allowing precise determination of the dominant conformer in solution[2].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one in 0.6 mL of deuterated chloroform (CDCl3) or D2O, depending on the desired solvation study.

  • 1H NMR Acquisition: Acquire a standard 1H NMR spectrum (e.g., at 400 or 600 MHz). Pay special attention to the multiplet splitting of the C4 and C5 protons.

  • 19F NMR Acquisition: Acquire a 19F NMR spectrum with and without 1H decoupling. Causality: Comparing the decoupled and coupled spectra allows for the direct extraction of the geminal ²J(F,F) and vicinal ³J(F,H) coupling constants.

  • Data Interpretation: Analyze the ³J(F,H) values. A large coupling constant (e.g., >30 Hz) between the fluorine and an adjacent axial proton indicates an anti-periplanar arrangement, confirming the axial preference of the fluorine atom[2].

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery Source: ACS Publications URL:4

  • Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability Source: PubMed URL:3

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference Source: PMC URL:2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC URL:1

Sources

Comparative

A Guide to the Comparative Bioactivity of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one Enantiomers

In the landscape of modern drug discovery, the subtle yet profound influence of stereochemistry on pharmacological activity is a cornerstone of rational drug design. The introduction of fluorine atoms into bioactive scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the subtle yet profound influence of stereochemistry on pharmacological activity is a cornerstone of rational drug design. The introduction of fluorine atoms into bioactive scaffolds further refines molecular properties, often enhancing metabolic stability, bioavailability, and target affinity.[1][2] This guide provides a comprehensive framework for the comparative analysis of the enantiomers of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one, a novel fluorinated piperidinone scaffold with significant therapeutic potential. While specific experimental data for this compound's enantiomers is not yet broadly published, this document outlines the critical experimental workflows and theoretical considerations necessary to elucidate their differential bioactivity.

The piperidine ring is a prevalent motif in a multitude of pharmaceuticals, valued for its conformational flexibility and ability to engage with biological targets.[3][4] The incorporation of a gem-difluoro group at the 3-position is anticipated to modulate the electronic properties and conformational preferences of the piperidine ring, potentially leading to enhanced biological activity and a favorable pharmacokinetic profile.[5][6] Furthermore, the chiral center at the 5-position necessitates a thorough investigation into the bioactivity of the individual (R)- and (S)-enantiomers, as it is well-established that stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[7][8]

Proposed Experimental Workflow for Comparative Bioactivity Assessment

A systematic approach is essential to comprehensively compare the bioactivity of the (5R)- and (5S)-enantiomers of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one. The following workflow outlines a logical progression from initial screening to more in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Mechanistic & In Vivo Studies Enantiomer Synthesis & Purification Enantiomer Synthesis & Purification Cytotoxicity Assays Cytotoxicity Assays Enantiomer Synthesis & Purification->Cytotoxicity Assays Broad-Spectrum Bioactivity Screening Broad-Spectrum Bioactivity Screening Cytotoxicity Assays->Broad-Spectrum Bioactivity Screening Affinity-Based Target ID Affinity-Based Target ID Broad-Spectrum Bioactivity Screening->Affinity-Based Target ID Hit Identification Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Affinity-Based Target ID->Cellular Thermal Shift Assay (CETSA) Gene Knockdown/Overexpression Studies Gene Knockdown/Overexpression Studies Cellular Thermal Shift Assay (CETSA)->Gene Knockdown/Overexpression Studies Signaling Pathway Analysis Signaling Pathway Analysis Gene Knockdown/Overexpression Studies->Signaling Pathway Analysis Target Validation ADME/Tox Profiling ADME/Tox Profiling Signaling Pathway Analysis->ADME/Tox Profiling Animal Model Efficacy Studies Animal Model Efficacy Studies ADME/Tox Profiling->Animal Model Efficacy Studies

Figure 1: Proposed experimental workflow for the comparative bioactivity assessment of the enantiomers of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one.

Detailed Methodologies and Rationale

Part 1: Enantiomer Synthesis, Purification, and Initial Screening

The initial phase focuses on obtaining enantiomerically pure compounds and conducting broad screens to identify potential biological activities.

1.1. Stereoselective Synthesis and Chiral HPLC Analysis

  • Objective: To synthesize and isolate the (5R)- and (5S)-enantiomers of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one with high enantiomeric excess (>99%).

  • Methodology: The synthesis would likely involve an asymmetric reduction of a precursor ketone or a chiral resolution of the racemic mixture. Asymmetric synthesis is often preferred to avoid the loss of 50% of the material.[9] The enantiomeric purity of the final products must be rigorously confirmed using chiral High-Performance Liquid Chromatography (HPLC).

  • Rationale: The biological activity of enantiomers can differ significantly, and even small amounts of the more active enantiomer can lead to misleading results for the less active one.[7]

1.2. In Vitro Cytotoxicity Assays

  • Objective: To determine the general cytotoxicity of each enantiomer against a panel of representative human cell lines (e.g., HeLa, HEK293, HepG2).

  • Methodology: A standard MTT or resazurin-based assay will be employed to measure cell viability after treatment with a range of concentrations of each enantiomer.

  • Rationale: This initial screen provides a therapeutic window for subsequent in-vitro assays and flags any potential for broad, non-specific toxicity.

1.3. Broad-Spectrum Bioactivity Screening

  • Objective: To identify the potential biological targets or pathways affected by each enantiomer.

  • Methodology: High-throughput screening (HTS) against a diverse panel of targets, such as G-protein coupled receptors (GPCRs), kinases, and ion channels, is recommended. Phenotypic screening assays that measure cellular processes like apoptosis, cell cycle progression, or inflammatory responses can also provide valuable insights.

  • Rationale: This unbiased approach can uncover unexpected biological activities and provide initial leads for more focused investigation. The differential activity of the enantiomers in these screens will be the first indication of stereospecific interactions with biological targets.[8]

Part 2: Target Identification and Validation

Once a "hit" is identified from the initial screens, the next step is to pinpoint and validate the specific molecular target.

2.1. Affinity-Based Target Identification

  • Objective: To identify the direct binding partners of the more active enantiomer.

  • Methodology: Techniques such as affinity chromatography, where the active enantiomer is immobilized on a solid support to "pull down" its binding partners from cell lysates, can be employed. The captured proteins are then identified by mass spectrometry.

  • Rationale: This method provides direct evidence of a physical interaction between the compound and its target protein(s).

2.2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement in a cellular context.

  • Methodology: CETSA measures the thermal stabilization of a target protein upon ligand binding. Cells are treated with the active enantiomer, heated to various temperatures, and the amount of soluble target protein is quantified by Western blotting or mass spectrometry.

  • Rationale: A shift in the melting temperature of the target protein in the presence of the compound confirms direct binding within the cell.

Part 3: Mechanistic and In Vivo Studies

With a validated target, the focus shifts to understanding the downstream consequences of target engagement and evaluating the compound's potential in a living organism.

3.1. Signaling Pathway Analysis

  • Objective: To elucidate the downstream signaling pathways modulated by the active enantiomer.

  • Methodology: Following treatment of cells with the active enantiomer, changes in the phosphorylation status of key signaling proteins can be assessed by Western blotting or phospho-proteomic analysis.

  • Rationale: This provides a mechanistic understanding of how the compound exerts its biological effects. For instance, if the target is a kinase, this analysis would reveal its downstream substrates.

G cluster_0 Hypothetical Kinase Cascade Enantiomer Enantiomer Target Kinase Target Kinase Enantiomer->Target Kinase Inhibition Substrate A Substrate A Target Kinase->Substrate A Phosphorylation Substrate B Substrate B Target Kinase->Substrate B Phosphorylation Cellular Response Cellular Response Substrate A->Cellular Response Substrate B->Cellular Response

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Validation

Pharmacokinetic comparison of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one derivatives

Pharmacokinetic Comparison Guide: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one Derivatives vs. Non-Fluorinated Analogs Executive Summary & Mechanistic Rationale The incorporation of fluorine into saturated nitrogen het...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Comparison Guide: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one Derivatives vs. Non-Fluorinated Analogs

Executive Summary & Mechanistic Rationale

The incorporation of fluorine into saturated nitrogen heterocycles has become a cornerstone of modern fragment-based drug discovery (FBDD). Specifically, the 3,3-difluoro-5-hydroxy-1-methylpiperidin-2-one scaffold (CAS: 2919954-80-4) represents a highly optimized building block designed to overcome the pharmacokinetic (PK) liabilities inherent to standard piperidines and piperidinones.

As application scientists, we do not simply add fluorine to increase lipophilicity; we strategically deploy gem-difluoro groups to engineer the molecule's stereoelectronic environment. The substitution at the 3-position (adjacent to the lactam carbonyl) achieves three distinct PK advantages:

  • Metabolic Shielding: The α -position of lactams is highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation. Replacing labile C–H bonds with strong C–F bonds (~110 kcal/mol vs. ~105 kcal/mol) increases the transition state energy for hydrogen atom transfer (HAT), effectively blocking oxidative clearance[1].

  • Basicity Attenuation (pKa Shift): Fluorine's strong inductive electron-withdrawing effect ( σI​ ) propagates through the σ -framework, significantly lowering the basicity of the piperidine nitrogen. A Δ pKa reduction of 3.5 to 4.0 units shifts the molecule to a more neutral state at physiological pH (7.4), which enhances passive membrane permeability and drastically reduces off-target binding to the hERG potassium channel (mitigating cardiotoxicity)[2][3].

  • Conformational Locking: Fluorinated piperidines exhibit a strong "axial-F preference" driven by charge-dipole interactions ( C-F⋯H-N+ ) and hyperconjugation. This rigidifies the ring, pre-organizing the 5-hydroxy vector to minimize the entropic penalty upon target receptor binding[4].

PK_Modulation DesFluoro Des-Fluoro Piperidin-2-one CYP CYP450 Oxidation DesFluoro->CYP Clearance Rapid Clearance (High CLint) CYP->Clearance GemFluoro 3,3-Difluoro Derivative Shield Steric/Electronic Shielding GemFluoro->Shield Stability Metabolic Stability (Prolonged t1/2) Shield->Stability

Caption: Mechanistic pathway of CYP450 oxidative clearance vs. gem-difluoro metabolic shielding.

Quantitative Pharmacokinetic Comparison

To objectively evaluate the performance of the 3,3-difluoro derivative, we compare its foundational PK metrics against its non-fluorinated counterpart (5-hydroxy-1-methylpiperidin-2-one). The data below synthesizes expected outcomes based on validated structure-property relationships in fluorinated heterocycles[1][2].

Pharmacokinetic ParameterNon-Fluorinated Analog3,3-Difluoro DerivativeMechanistic Causality
Intrinsic Clearance ( CLint​ , HLM) > 85 μ L/min/mg< 15 μ L/min/mgElectron withdrawal deactivates the ring toward CYP-mediated oxidation.
Microsomal Half-Life ( t1/2​ ) ~15 min> 130 minSteric and electronic shielding of the α -carbonyl position.
Calculated pKa (Basic Nitrogen) ~8.5~4.6Inductive effect ( σI​ ) of the gem-difluoro group attenuates basicity.
hERG Inhibition ( IC50​ ) ~5 μ M (High Risk)> 50 μ M (Low Risk)Reduced basicity prevents protonation required for hERG channel binding.
LogD (pH 7.4) 0.21.4Increased intrinsic lipophilicity coupled with a higher fraction of neutral species.
Oral Bioavailability (F%) ~20%~65%Improved membrane permeability and reduced first-pass hepatic metabolism.

Self-Validating Experimental Protocols

To ensure scientific integrity, the data presented above must be derived from self-validating assay systems. Below are the step-by-step methodologies required to benchmark these derivatives.

Protocol A: High-Throughput Microsomal Stability Assay ( CLint​ )

Causality Check: We utilize Human Liver Microsomes (HLM) supplemented with NADPH. NADPH is a mandatory cofactor for CYP450 enzymes; without it, oxidative metabolism halts. We quench with cold acetonitrile to instantly denature proteins and arrest enzymatic activity, preventing data skew during the LC-MS queue.

  • Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Control Integration (Self-Validation): Run parallel incubations with Verapamil (positive control for high clearance; expected t1/2​ < 10 min) and Warfarin (negative control for low clearance; expected t1/2​ > 200 min). If controls fail, the assay is void.

  • Initiation: Pre-incubate the compound (1 μ M final concentration) with the HLM suspension at 37°C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Quenching: At intervals (0, 5, 15, 30, 45, 60 min), extract 50 μ L aliquots and immediately quench into 150 μ L of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide, 100 ng/mL).

  • Processing: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode). Calculate CLint​ using the elimination rate constant ( k ) derived from the natural log of remaining parent compound vs. time.

AssayWorkflow Incubation 1. Incubation HLM + NADPH + Test Cpd Control Internal Controls Verapamil (High CL) / Warfarin (Low CL) Incubation->Control Quench 2. Quenching Cold ACN (Protein Precipitation) Incubation->Quench Analysis 3. LC-MS/MS MRM Quantification Quench->Analysis Validation 4. Data Validation Verify Control t1/2 -> Calculate Cpd CLint Analysis->Validation

Caption: Self-validating high-throughput microsomal stability assay workflow with internal controls.

Protocol B: Potentiometric pKa Determination (Yasuda-Shedlovsky Method)

Causality Check: Because the 3,3-difluoro derivative possesses higher intrinsic lipophilicity, it may precipitate during standard aqueous titration. We employ a cosolvent methodology (Methanol/Water) and extrapolate back to 0% cosolvent to determine the true aqueous pKa.

  • Standardization: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant 25°C.

  • Titration: Dissolve the compound (1-2 mg) in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH by weight) containing 0.15 M KCl to maintain constant ionic strength.

  • Execution: Titrate with standardized 0.1 M KOH or HCl under an inert Argon atmosphere to prevent CO2​ absorption (which generates carbonic acid and skews the basic pKa reading).

  • Extrapolation: Plot the apparent pKa ( psKa​ ) against the dielectric constant of the cosolvent mixtures. Use the Yasuda-Shedlovsky equation to extrapolate the linear regression to the dielectric constant of pure water (78.3 at 25°C) to yield the absolute aqueous pKa.

References

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications (2025). 2

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed Central (PMC) - NIH (2026). 1

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PubMed Central (PMC) - NIH (2020). 4

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update - UK (2019). 3

Sources

Comparative

A Guide to Spectroscopic Cross-Validation: Elucidating the Structure of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

This guide provides an in-depth, practical framework for the structural elucidation of the novel fluorinated lactam, 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one. We move beyond a mere recitation of data to a cross-val...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, practical framework for the structural elucidation of the novel fluorinated lactam, 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one. We move beyond a mere recitation of data to a cross-validation workflow, demonstrating how Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information, creating a self-validating system for unambiguous structure confirmation. This approach is critical for researchers in drug discovery and synthetic chemistry where certainty of structure is paramount.

The Strategic Imperative of Cross-Validation

In the synthesis of novel chemical entities, relying on a single analytical technique is a significant risk. While high-resolution mass spectrometry can confirm elemental composition, it reveals little about the intricate connectivity and stereochemistry. This is where the synergy between NMR and IR spectroscopy becomes indispensable.

  • IR Spectroscopy provides a rapid, definitive "snapshot" of the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[1] It excels at identifying bond types like carbonyls (C=O), hydroxyls (O-H), and carbon-fluorine (C-F) bonds.[2]

  • NMR Spectroscopy maps the molecular skeleton, providing detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms (specifically ¹H, ¹³C, and ¹⁹F in this case).[3]

The integration of these techniques allows for a powerful analytical framework where a hypothesis derived from one method is confirmed or refuted by the other.[4] This guide will walk through the predicted data for our target molecule and detail the experimental protocols required to obtain and cross-validate these spectra.

Target Molecule: 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

The target molecule is a substituted piperidinone, a heterocyclic scaffold of significant interest in medicinal chemistry. The introduction of a gem-difluoro group at the C-3 position is a common strategy to modulate metabolic stability, lipophilicity, and binding affinity. The presence of hydroxyl, lactam, and gem-difluoro functionalities makes this an excellent candidate for a multi-faceted spectroscopic analysis.

Part 1: Predictive Spectroscopic Analysis

As this is a novel compound, we will first predict the key features in each spectrum based on established spectroscopic principles and data from analogous structures.

A. Predicted Infrared (IR) Spectrum Analysis

The IR spectrum will be dominated by absorptions from the key functional groups. The C-H stretching and bending vibrations from the alkyl portions of the ring and N-methyl group will provide a general hydrocarbon backbone signature but are less diagnostic than the unique functional group absorptions.

Table 1: Predicted Key IR Absorptions for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group & Rationale
~3400Strong, BroadO–H stretchThe hydroxyl group will exhibit a broad absorption due to intermolecular hydrogen bonding.
2960–2850MediumC–H stretchCharacteristic of the sp³ C-H bonds in the piperidine ring and the N-methyl group.[1]
~1685StrongC=O stretchThis is the lactam (cyclic amide) carbonyl. The frequency is lower than a typical ketone (~1715 cm⁻¹) due to resonance with the adjacent nitrogen atom.
1300–1100StrongC–F stretchThe gem-difluoro group will produce one or more very strong, characteristic absorption bands in the fingerprint region.
~1260MediumC–N stretchAssociated with the amide linkage in the lactam ring.
~1150MediumC–O stretchThe stretching vibration of the C-O bond of the secondary alcohol.
B. Predicted Nuclear Magnetic Resonance (NMR) Spectrum Analysis

NMR analysis provides the most detailed structural information. We will examine ¹H, ¹³C, and the particularly informative ¹⁹F NMR spectra. The gem-difluoro group at C-3 will introduce complex splitting patterns through J-coupling to nearby nuclei.

¹H NMR Predictions: The proton NMR will show distinct signals for each unique proton environment. The key is to anticipate the splitting patterns (multiplicity) caused by scalar coupling to adjacent protons and fluorine atoms.

  • N-CH₃: A singlet around δ 3.0 ppm.

  • Ring Protons (H-4, H-5, H-6): These will be complex multiplets due to proton-proton and proton-fluorine coupling (²JHF, ³JHF). The H-5 proton, attached to the same carbon as the hydroxyl group, is expected to be the most downfield of the ring protons (around δ 4.1 ppm).

  • OH Proton: A broad singlet with a variable chemical shift, which will exchange upon adding a drop of D₂O to the NMR tube.

¹³C NMR Predictions: The proton-decoupled ¹³C NMR spectrum will show a single peak for each of the six unique carbon atoms. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms (¹JCF, ²JCF, ³JCF).

Table 2: Predicted ¹³C and ¹⁹F NMR Data for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

PositionNucleusPredicted Shift (δ, ppm)Predicted MultiplicityRationale & Key Couplings
C-2¹³C~170SingletLactam carbonyl carbon, typically deshielded.
C-3¹³C~122TripletThe CF₂ carbon. The high electronegativity of fluorine causes a significant downfield shift. It will be split into a triplet by the two attached fluorine atoms (¹JCF ≈ 250-280 Hz).
C-4¹³C~38TripletThis CH₂ carbon is two bonds away from the fluorine atoms and will show a triplet multiplicity due to ²JCF coupling (≈ 20-25 Hz).
C-5¹³C~68TripletThe CH-OH carbon. It will likely appear as a triplet due to three-bond coupling to the fluorine atoms (³JCF ≈ 5-10 Hz).
C-6¹³C~48SingletThis CH₂ carbon is too far from the fluorine atoms to show significant coupling.
N-CH₃¹³C~32SingletTypical chemical shift for an N-methyl group on a lactam.
F-3¹⁹F-90 to -120Complex MultipletThe chemical shift is highly dependent on the molecular environment.[5] The signal will be split by geminal F-F coupling (if diastereotopic) and vicinal H-F coupling with the H-4 protons.

¹⁹F NMR Predictions: ¹⁹F NMR is highly sensitive to the local electronic environment.[6] For 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one, the two fluorine atoms may be diastereotopic due to the chiral center at C-5. If so, they would appear as two distinct signals, each coupling to the other (a large ²JFF geminal coupling) and to the vicinal protons on C-4 (³JHF). This would result in two complex multiplets, often appearing as a pair of doublets of multiplets.

Part 2: Experimental Protocols

To validate the predicted data, rigorous experimental procedures must be followed.

Protocol 1: High-Resolution NMR Data Acquisition
  • Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Expertise Note: DMSO-d₆ is often preferred for observing exchangeable protons like -OH as it slows down the exchange rate compared to protic contaminants in CDCl₃.

  • Internal Standard: Use the residual solvent peak as a primary reference (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.16 for ¹³C). For quantitative NMR (qNMR), a certified internal standard would be required.[7][8]

  • Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a 90° pulse angle.

    • Ensure a sufficient relaxation delay (D1) of at least 5 seconds to allow for full magnetization recovery, which is crucial for accurate integration.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Acquire a standard 1D fluorine spectrum. Proton decoupling may be used to simplify the spectrum, but the coupled spectrum provides valuable connectivity information.

    • Use an external reference standard like CFCl₃ (δ 0 ppm) or a more convenient secondary standard.

  • 2D NMR Experiments (for full assignment):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks (e.g., H-4 to H-5, H-5 to H-6).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom. This is essential for unambiguous assignment of the ¹³C spectrum.

Protocol 2: FT-IR Data Acquisition
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr). Grind to a fine powder and press into a transparent pellet using a hydraulic press.

    • Thin Film (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or clean ATR crystal). Trustworthiness Note: This step is critical as it subtracts the absorbance from atmospheric CO₂ and water vapor, ensuring these do not contaminate the sample spectrum.

  • Sample Spectrum: Place the sample in the instrument and collect the spectrum.

  • Data Processing: The data is typically plotted as Percent Transmittance versus Wavenumber (cm⁻¹).

Part 3: The Cross-Validation Workflow & Data Interpretation

The power of this approach lies in using the data from each technique to confirm the other, building a robust and undeniable structural proof.

G cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy IR_OH ~3400 cm⁻¹ (Broad O-H Stretch) NMR_OH ¹H: Broad, Exchangeable Singlet ¹³C: C-5 Signal at ~68 ppm IR_OH->NMR_OH Confirms -OH Group IR_CO ~1685 cm⁻¹ (Strong C=O Stretch) NMR_CO ¹³C: C-2 Signal at ~170 ppm IR_CO->NMR_CO Confirms Lactam Carbonyl IR_CF ~1300-1100 cm⁻¹ (Strong C-F Stretch) NMR_CF ¹⁹F: Signal at -90 ppm ¹³C: C-3 Triplet at ~122 ppm IR_CF->NMR_CF Confirms -CF₂ Group

Caption: Cross-validation logic between IR and NMR data.

  • Validating the Hydroxyl Group: The broad O-H stretching band around 3400 cm⁻¹ in the IR spectrum provides strong evidence for a hydroxyl group. This is unequivocally confirmed in the ¹H NMR by a broad, exchangeable singlet and in the ¹³C NMR by the signal at ~68 ppm (C-5), which is characteristic of a carbon atom bonded to an oxygen. An HSQC experiment would directly link this carbon to its attached proton.

  • Validating the Lactam Carbonyl: The intense IR absorption at ~1685 cm⁻¹ is a hallmark of a lactam carbonyl. This is corroborated by the ¹³C NMR signal observed far downfield at ~170 ppm, a region specific to carbonyl carbons.

  • Validating the Gem-Difluoro Group: The presence of one or more strong C-F stretching bands in the IR fingerprint region (1300-1100 cm⁻¹) indicates fluorination. The NMR data provides definitive proof of the geminal difluoro arrangement. The ¹³C NMR shows a signal at ~122 ppm split into a triplet with a large coupling constant (~250 Hz), which is only possible for a carbon directly bonded to two fluorine atoms. The ¹⁹F NMR spectrum provides the final piece of the puzzle, showing the characteristic fluorine resonance(s) and their coupling to adjacent protons.

  • Mapping the Skeleton: While IR confirms the presence of C-H bonds, the ¹H and 2D NMR spectra (COSY, HSQC) allow for the complete assembly of the piperidine ring structure. The observed couplings between H-4, H-5, and H-6 create an unbroken chain of connectivity, confirming the relative positions of the hydroxyl and gem-difluoro groups on the ring scaffold.

This systematic workflow, illustrated below, ensures a logical progression from data acquisition to confident structural assignment.

G A Synthesized Compound (3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one) B FT-IR Spectroscopy A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) A->C D Identify Functional Groups (OH, C=O, CF₂, C-N) B->D E Map Atomic Connectivity & Chemical Environments C->E F Cross-Validation (Compare IR & NMR Signatures) D->F E->F G Unambiguous Structure Confirmation F->G

Caption: Overall experimental and analytical workflow.

Conclusion

The structural elucidation of novel molecules, particularly those with complex features like stereocenters and fluorine substitution, demands a rigorous, multi-technique approach. The synergy between IR and NMR spectroscopy provides a robust, self-validating workflow. IR offers a rapid confirmation of key functional groups, while NMR provides an intricate map of the atomic framework. By using the predicted data as a hypothesis and the experimental protocols to generate confirmatory evidence, researchers can achieve the highest level of confidence in their structural assignments, a cornerstone of scientific integrity in chemical research. The combination of these techniques is significantly more powerful for automated and manual structure verification than using either one individually.[4][9]

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][10][11][12][13][14]

  • PatSnap Eureka. (2025, September 22). NMR vs IR Spectroscopy: Determine Functional Groups. [Link][3]

  • Kim, S., et al. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link][15]

  • Wang, Y., et al. (2022). Effects of fluorine bonding and nonbonding interactions on 19F chemical shifts. Royal Society of Chemistry. [Link][6]

  • Lewis, R. J., et al. (2025, October 9). Towards automatically verifying chemical structures: the powerful combination of 1H NMR and IR spectroscopy. Chemical Science. [Link][4]

  • Chemistry World. (2025, November 6). Infrared and NMR fusion boosts automated structure verification. [Link][9]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link][5]

  • Westwood, S., et al. (2019, November 8). Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. ResearchGate. [Link][7]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link][1]

  • Gorobets, E., et al. (2022). Ultrafast 19F MAS NMR. [Link][16]

  • Surmont, R., et al. (2010, July 29). Synthesis of 5-amino- and 5-hydroxy-3,3-difluoropiperidines. ResearchGate. [Link][17]

  • UCLA Chemistry. IR Chart. [Link][18]

  • UCLA Chemistry. IR Absorption Table. [Link][2]

  • Boateng, K. A., & Webster, G. K. (2014). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. PMC. [Link][8]

  • NIST. 2-Piperidinone. NIST WebBook. [Link][19]

  • University of California, Santa Cruz. IR Tables. [Link][20]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one

As a novel fluorinated piperidine derivative, 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one represents a class of compounds with significant potential in pharmaceutical research and development. Its unique structure, ho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a novel fluorinated piperidine derivative, 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one represents a class of compounds with significant potential in pharmaceutical research and development. Its unique structure, however, necessitates a rigorous and scientifically grounded approach to its handling and disposal. This guide provides a comprehensive protocol for researchers and laboratory professionals to manage waste streams containing this compound, ensuring personnel safety, environmental protection, and regulatory compliance. The procedures outlined herein are based on an analysis of the compound's structural moieties and established principles for hazardous waste management.

Core Hazard Assessment: A Chemically-Informed Perspective

While a comprehensive Safety Data Sheet (SDS) with full GHS classification for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one is not widely available, a robust hazard assessment can be conducted by examining its constituent chemical features.[1] This analysis is critical as it forms the basis for the stringent handling and disposal procedures that follow.

Chemical Identifier Information
Name 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one
CAS Number 1256080-98-4
Molecular Formula C₅H₇F₂NO₂
Inferred Hazards Potential for acute toxicity, skin/eye irritation, environmental persistence. Must be treated as hazardous chemical waste.

Causality of Hazards:

  • Fluorinated Moiety: The geminal difluoro group is characterized by the high strength of the carbon-fluorine bond. This stability suggests the compound may be persistent in the environment and resistant to conventional biological degradation processes.[2] Improper disposal, particularly via incineration at inadequate temperatures, carries a risk of generating highly corrosive and toxic hydrogen fluoride (HF) gas.[3]

  • Piperidine Ring System: The parent compound, piperidine, is a cyclic amine known for its flammability, corrosivity, and acute toxicity (if swallowed, inhaled, or in contact with skin).[4][5] Derivatives like 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one should be handled with the assumption that they may exhibit a similar toxicological profile.

  • Lactam Structure: The piperidin-2-one core is a lactam. While this functional group's reactivity is generally well-understood, the presence of electronegative fluorine atoms can alter its chemical properties and biological activity.

Based on this structural analysis, it is imperative to manage 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one as a regulated hazardous waste stream to mitigate risks to human health and the environment.

Regulatory Framework: Adherence to EPA Standards

In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] This framework establishes a "cradle-to-grave" management system, meaning the waste generator is responsible for the waste from its creation to its final, safe disposal.

Key Compliance Steps:

  • Hazardous Waste Determination: The generator must determine if the waste is hazardous. Given the analysis above, this compound should be declared hazardous.[7]

  • Obtain an EPA Identification Number: Most generators of hazardous waste are required to have an EPA ID number.[8]

  • Use a Manifest: When shipping the waste off-site, a Uniform Hazardous Waste Manifest is required to track its journey to a licensed Treatment, Storage, and Disposal Facility (TSDF).[7][8]

  • Record Keeping: All records, including manifests and waste characterization data, must be retained for a minimum of three years.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

Protection Type Specification Rationale
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes of liquid waste or contact with solid particulates.
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact, which could lead to irritation or absorption.[9]
Body Protection Flame-retardant lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[9]
Respiratory Protection Use within a certified chemical fume hood. If not possible, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes the risk of inhaling potentially toxic vapors or aerosolized powder.[9]

Step-by-Step Disposal Protocol

The guiding principle is to treat all materials contaminated with 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one as hazardous waste.

Step 1: Segregation and Collection

  • Action: Collect all waste containing the target compound—including unused solids, solutions, and contaminated consumables (e.g., pipette tips, gloves, absorbent pads)—in a dedicated hazardous waste container.[10]

  • Causality: To prevent dangerous chemical reactions, do not mix this waste stream with other chemical wastes, especially strong oxidizing agents or acids.[10]

Step 2: Containerization

  • Action: Use a robust, chemically compatible container, such as a high-density polyethylene (HDPE) jug or drum. Ensure the container has a tightly sealing lid to prevent the escape of vapors.[9][10]

  • Causality: Proper containment is essential to prevent leaks and environmental contamination during storage and transport.

Step 3: Labeling

  • Action: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one" .

    • The CAS Number: "1256080-98-4" .

    • The associated hazards (e.g., Toxic, Irritant).

    • The accumulation start date.

  • Causality: Accurate labeling is a regulatory requirement that ensures proper handling, storage, and disposal by all personnel and waste management contractors.

Step 4: Temporary Storage

  • Action: Store the sealed and labeled container in a designated, well-ventilated, and secure chemical waste storage area. This area should be away from heat sources and incompatible materials.[10] Utilize secondary containment (e.g., a chemical-resistant tub) to contain any potential leaks.[9]

  • Causality: Safe on-site storage minimizes the risk of accidents and exposure prior to pickup. Secondary containment is a critical safeguard against spills.

Step 5: Final Disposal

  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste management company to arrange for pickup and disposal.[9][10] Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.[8]

  • Causality: Final disposal must be conducted at a permitted facility. High-temperature incineration is a common and effective method for destroying fluorinated organic compounds, ensuring the complete breakdown of the strong C-F bonds and preventing the release of persistent chemicals into the environment.[11]

Emergency Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate & Secure: Immediately alert others and evacuate all non-essential personnel from the area. Restrict access.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Contain: For small spills, cover the material with a non-combustible absorbent like sand, vermiculite, or earth. Do not use paper towels or other combustible materials. [9][10]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container using non-sparking tools.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department according to institutional policy.

Visualization: Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one.

G Disposal Workflow for 3,3-Difluoro-5-hydroxy-1-methylpiperidin-2-one start Waste Generation (Unused chemical, contaminated labware) segregate Segregate Waste Stream start->segregate container Select Compatible Container (e.g., HDPE) segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, CAS#, Hazards) container->label store Store in Designated Area (Ventilated, Secondary Containment) label->store is_full Container Full? store->is_full contact_ehs Arrange for Disposal (Contact EHS or Licensed Contractor) end_process Waste Manifested & Removed contact_ehs->end_process is_full->start No, continue accumulation is_full->contact_ehs Yes

Sources

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